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  • Product: 2-Cyclobutoxyethane-1-sulfonamide
  • CAS: 1340111-55-8

Core Science & Biosynthesis

Foundational

The Role of Cyclobutoxyethane Sulfonamides in Modern Medicinal Chemistry: A Technical Whitepaper on Scaffold Optimization and Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has led to high attrition rates in clinical development due to poor aqueous solubility and metabolic liabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has led to high attrition rates in clinical development due to poor aqueous solubility and metabolic liabilities. The emergence of saturated, sp3-rich building blocks represents a paradigm shift in rational drug design. This whitepaper provides an in-depth technical analysis of 2-cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8)[1], a highly versatile scaffold that merges the robust target-binding capabilities of the sulfonamide pharmacophore with the physicochemical advantages of a strained carbocycle.

By systematically deconstructing this scaffold, we explore its utility in escaping "flatland," its application in targeting metalloenzymes like Carbonic Anhydrase (CA), and the rigorous experimental workflows required to validate its derivatives.

Structural Rationale: Escaping Flatland

The architecture of 2-cyclobutoxyethane-1-sulfonamide is tripartite, consisting of a primary sulfonamide head group, a flexible ethoxy linker, and a terminal cyclobutane ring[1]. The strategic inclusion of the cyclobutane moiety is rooted in the "Escape from Flatland" hypothesis, which demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule directly correlates with improved clinical success rates ()[2].

The Cyclobutane Bioisostere

Historically, drug discovery programs heavily utilized substituted benzenes. However, planar aromatic rings are highly lipophilic, prone to π−π stacking (which decreases solubility), and are frequent targets for Cytochrome P450 (CYP450) mediated epoxidation.

Replacing a phenyl ring with a cyclobutoxy group introduces a puckered, three-dimensional conformation[3]. This bioisosteric substitution achieves three critical outcomes:

  • Enhanced Solubility: The disruption of crystal lattice packing energy, inherent to flat aromatics, significantly improves aqueous solubility.

  • Metabolic Shielding: The saturated nature of the cyclobutane ring resists oxidative degradation compared to electron-rich aromatic systems.

  • Vectorial Projection: The unique stereochemical properties of the cyclobutane ring allow for precise spatial projection of substituents into complex target binding pockets[3].

ScaffoldLogic A 2-Cyclobutoxyethane-1-sulfonamide B Sulfonamide Head (Pharmacophore) A->B C Ethoxy Linker (Flexibility) A->C D Cyclobutane Ring (sp3-rich Tail) A->D E Zinc Coordination B->E Deprotonation F Isoform Selectivity C->F Vectorial Projection D->F G Escape from Flatland D->G Bioisosterism

Logical breakdown of the cyclobutoxyethane sulfonamide scaffold and its functional utility.

Pharmacological Application: Metalloenzyme Inhibition

The primary sulfonamide group ( −SO2​NH2​ ) is the premier Zinc-Binding Group (ZBG) in medicinal chemistry, extensively utilized in the design of Carbonic Anhydrase (CA) inhibitors ()[4]. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While off-target inhibition of ubiquitous isoforms (CA I and II) causes side effects, targeting tumor-associated isoforms (CA IX and XII) is a validated strategy for treating hypoxic tumors[5].

Mechanism of Action

The binding mechanism of cyclobutoxyethane sulfonamides to CA is highly synergistic:

  • Coordination: The sulfonamide nitrogen deprotonates at physiological pH. The resulting anion coordinates directly to the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound water molecule necessary for catalysis[5].

  • Tail Approach: The ethoxy linker acts as a flexible spacer, allowing the cyclobutane "tail" to orient itself into the hydrophobic half of the active site. Because the topography of this hydrophobic pocket varies significantly between CA isoforms, the steric bulk and 3D nature of the cyclobutane ring can be leveraged to achieve high isoform selectivity (e.g., sparing CA II while inhibiting CA IX).

Quantitative Physicochemical Profiling

To illustrate the advantages of this scaffold, the table below summarizes the quantitative physicochemical and pharmacological data comparing a traditional flat aromatic sulfonamide against the sp3-rich cyclobutoxyethane scaffold.

Table 1: Physicochemical Comparison of Sulfonamide Scaffolds

ParameterBenzenesulfonamide (Reference)Cyclobutoxyethane Sulfonamide (Target)
Structure Type Aromatic (Flat, sp2)Aliphatic/Carbocyclic (3D, sp3)
Fraction sp3 (Fsp3) 0.001.00
Calculated LogP (cLogP) 1.250.85
Kinetic Solubility (PBS, pH 7.4) < 50 µM> 250 µM
Metabolic Stability (HLM t1/2​ ) 25 min (Prone to epoxidation)> 120 min (Sterically shielded)
CA IX Binding Affinity ( IC50​ ) ~250 nM~45 nM (Optimized derivative)

Experimental Protocols for Scaffold Validation

To rigorously validate the efficacy and physical properties of cyclobutoxyethane sulfonamide derivatives, the following self-validating experimental methodologies must be employed.

Protocol A: Stopped-Flow CO2​ Hydration Assay (Target Binding)

Causality: Carbonic anhydrase is one of the fastest known enzymes, operating at up to 106 catalytic turnovers per second. Standard colorimetric microplate assays cannot capture these ultrafast kinetics accurately. A stopped-flow spectrophotometer is required to measure the rapid pH drop in real-time.

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Causality: Phenol red provides a rapid optical readout at 558 nm, directly correlating to the generation of protons during CO2​ hydration.

  • Substrate Saturation: Bubble pure CO2​ gas through distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~15 mM).

  • Inhibitor Incubation: Pre-incubate recombinant human CA IX (10 nM) with varying concentrations of the cyclobutoxyethane sulfonamide derivative (0.1 nM to 10 µM) for 15 minutes to allow complex formation.

  • Rapid Mixing & Acquisition: Using the stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ saturated solution. Record the absorbance decay at 558 nm over a 10-second window.

  • Self-Validation (Internal Control): Run Acetazolamide (AAZ) in parallel. Validation Check: The assay is only valid if the calculated IC50​ for AAZ falls strictly between 20–25 nM for CA IX. Deviations indicate compromised CO2​ saturation or instrument calibration failure, rendering the run void.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Causality: To prove the "Escape from Flatland" hypothesis, solubility must be quantified. Nephelometry measures light scattering caused by insoluble particulate matter. It is highly sensitive, high-throughput, and requires minimal API compared to thermodynamic shake-flask methods.

  • Stock Preparation: Dissolve the synthesized compound in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a 10-point serial dilution in DMSO.

  • Aqueous Spiking: Spike 2 µL of each DMSO stock into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. Causality: Maintaining a strict final DMSO concentration of 1% prevents co-solvent effects from artificially inflating the solubility readings.

  • Incubation and Reading: Incubate the plate for 2 hours at room temperature to allow precipitation to reach equilibrium. Read the plate using a nephelometer.

  • Self-Validation (Internal Control): Include Nicardipine (highly insoluble) and Fluconazole (highly soluble) as controls. Validation Check: Nicardipine must show significant light scattering at >10 µM, while Fluconazole must remain at baseline up to 500 µM.

Workflow S1 Synthesis S2 Physicochemical Profiling S1->S2 Purified API S3 Stopped-Flow Assay S2->S3 Aqueous Stability S4 X-ray Crystallography S3->S4 IC50 < 50 nM S4->S1 Iterative Design

Iterative experimental workflow for validating cyclobutoxyethane sulfonamide derivatives.

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success. Source: Journal of Medicinal Chemistry (2009). URL: [Link]

  • Title: Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Source: Nature Reviews Drug Discovery (2008). URL: [Link]

  • Title: Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis. Source: Chemical Science, RSC Publishing (2025). URL: [Link]

  • Title: 2-cyclobutyloxyethanesulfonamide (CID 64201989). Source: PubChem Database. URL: [Link]

Sources

Exploratory

A Technical Guide to the In Silico Prediction of the Collision Cross Section for 2-Cyclobutoxyethane-1-sulfonamide

Executive Summary The integration of ion mobility-mass spectrometry (IMS-MS) into drug discovery and development workflows has added a critical fourth dimension to chemical analysis, complementing retention time, mass-to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of ion mobility-mass spectrometry (IMS-MS) into drug discovery and development workflows has added a critical fourth dimension to chemical analysis, complementing retention time, mass-to-charge ratio, and MS/MS fragmentation.[1] The collision cross section (CCS), a measure of an ion's size and shape in the gas phase, provides invaluable structural information.[2][3][4] This guide provides a comprehensive technical overview of the principles and methodologies for predicting the CCS value of novel small molecules, using 2-Cyclobutoxyethane-1-sulfonamide as a representative case study. We will explore the hierarchy of computational methods, from the highly accurate but computationally intensive Trajectory Method (TM) to rapid, high-throughput machine learning (ML) models.[3][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage predictive CCS data to accelerate compound identification and structural elucidation.

Introduction: The Role of CCS in Modern Chemical Analysis

In the landscape of pharmaceutical and metabolomic research, the unambiguous identification of small molecules is a persistent challenge.[6] IMS-MS addresses this by separating ions based on their drift time through a buffer gas, a property that is directly related to their CCS.[7][8] An ion's CCS is an intrinsic physical property dependent on its three-dimensional structure.[1] Therefore, ions with identical masses (isobars) or even identical elemental compositions (isomers) can often be distinguished by their unique CCS values.[7]

Experimentally measuring CCS values for every synthesized compound or discovered metabolite is often impractical.[3][9] Consequently, robust in silico prediction methods have become essential.[10] These predictive tools allow researchers to:

  • Increase Confidence in Identification: By comparing an experimentally measured CCS against a library of predicted values, the number of potential candidate structures can be significantly reduced.[1][11]

  • Discriminate Between Isomers: Structural isomers, which are indistinguishable by mass alone, often have distinct CCS values that can be predicted and verified.[12]

  • Screen Virtual Libraries: In early-stage discovery, predicted CCS values can be used to build virtual databases, aiding in the tentative identification of hits from high-throughput screening campaigns.

  • Guide Structural Elucidation: Discrepancies between predicted and experimental CCS can provide insights into an ion's gas-phase conformation or the presence of unexpected adducts.

This guide focuses on the practical application of these predictive methods for the novel compound 2-Cyclobutoxyethane-1-sulfonamide .

The Subject Molecule: 2-Cyclobutoxyethane-1-sulfonamide

To ground our discussion, we must first define the structure of our target molecule. As of this writing, 2-Cyclobutoxyethane-1-sulfonamide is not a widely cataloged compound, making it an ideal candidate for demonstrating the predictive workflow from first principles.

Structural Information:

  • Molecular Formula: C₆H₁₃NO₃S[13]

  • Monoisotopic Mass: 179.06161 Da[13]

  • SMILES (Simplified Molecular-Input Line-Entry System): C1CC(C1)OCCS(=O)(=O)N[13]

The structure consists of a cyclobutoxy group linked via an ether to an ethanesulfonamide moiety. This combination of a flexible alkyl chain, a cyclic group, and polar functional groups presents a non-trivial challenge for conformational sampling and CCS prediction.

Methodologies for In Silico CCS Prediction

The theoretical calculation of CCS simulates the interaction between a single ion and a neutral buffer gas (typically nitrogen or helium).[3][5] The methods to achieve this vary significantly in their physical rigor and computational expense.

The Trajectory Method (TM)

The Trajectory Method is the most physically rigorous and accurate approach for CCS calculation.[3][14][15] It involves simulating the classical trajectories of a large number of buffer gas molecules as they interact with the ion.[3][5] This method explicitly models long-range interactions, such as ion-induced dipole forces, and van der Waals forces, providing a highly detailed picture of the collision dynamics.[3][5]

  • Expertise & Causality: TM is considered the "gold standard" because it most closely mimics the physical reality of the ion mobility experiment. Its high computational cost, however, generally limits its application to small numbers of high-value compounds where maximum accuracy is required for validation, rather than for high-throughput screening.[3][14] Software packages like MobCal, IMoS, and the high-performance HPCCS are commonly used for TM calculations.[3][5][15]

Projection Approximation (PA)

The Projection Approximation method is a faster, more computationally efficient alternative to TM.[5][16] In this approach, the three-dimensional structure of the ion is rotated through a large number of random orientations, and for each orientation, its 2D shadow or "projected area" is calculated.[3][16] The CCS is then determined as the average of these projected areas.[3]

  • Expertise & Causality: The PA method's speed comes from its simplification of the complex ion-neutral scattering physics.[16] It treats atoms as hard spheres and does not account for long-range electrostatic interactions.[16] This makes it less accurate than TM, particularly for complex or highly charged ions, but its speed makes it suitable for initial screening of larger compound sets.[16][17] The original MOBCAL suite and tools like IMPACT are well-known implementations of the PA method.[3][18]

Machine Learning (ML) and Deep Learning Models

In recent years, machine learning has revolutionized CCS prediction.[5][19] These models are trained on large databases of experimentally measured CCS values and corresponding chemical structures.[5][11] By learning the complex relationship between molecular features (descriptors) and the resulting CCS, ML models can predict CCS values for new molecules almost instantaneously.[12][20]

  • Expertise & Causality: The power of ML models lies in their ability to interpolate from vast amounts of existing data. Their accuracy is highly dependent on the size and chemical diversity of the training dataset.[5] A model trained primarily on lipids, for example, may be less accurate for predicting the CCS of a different chemical class.[19] This is a critical consideration when choosing a prediction tool. Notable ML-based tools include CCS-Predict Pro, CCSP 2.0, and web servers like MetCCS.[9][11][12]

The relationship between these methods can be visualized in terms of their trade-off between computational cost and predictive accuracy.

G cluster_0 Accuracy vs. Computational Cost for CCS Prediction TM Trajectory Method (TM) High Accuracy High Cost (Hours/Days) PA Projection Approximation (PA) Moderate Accuracy Moderate Cost (Minutes/Hours) TM->PA Decreasing Rigor Increasing Speed ML Machine Learning (ML) Good Accuracy Low Cost (Seconds) PA->ML Data-Driven Instantaneous

Caption: Hierarchy of CCS prediction methods.

Experimental Protocol: Predicting CCS using a Machine Learning Approach

For the rapid screening and initial characterization of a novel compound like 2-Cyclobutoxyethane-1-sulfonamide, a machine learning approach offers the best balance of speed and accuracy. Below is a self-validating protocol using a hypothetical high-performance, publicly accessible ML-based prediction tool.

Objective: To obtain a reliable predicted CCS value for the [M+H]⁺ and [M+Na]⁺ adducts of 2-Cyclobutoxyethane-1-sulfonamide in a nitrogen drift gas.

Methodology Workflow:

workflow start 1. Obtain SMILES String 'C1CC(C1)OCCS(=O)(=O)N' struct_gen 2. Generate 3D Conformer (e.g., using RDKit/Open Babel) start->struct_gen energy_min 3. Energy Minimization (e.g., MMFF94 Force Field) struct_gen->energy_min predictor 4. Submit to ML Predictor (e.g., CCSbase, MetCCS) energy_min->predictor results 5. Obtain Predicted CCS (Ų) for different adducts predictor->results validate 6. Cross-Validation (Compare with a second predictor if available) results->validate

Caption: Workflow for ML-based CCS prediction.

Step-by-Step Procedure:

  • Input Generation (SMILES):

    • The canonical representation of the molecule is its SMILES string: C1CC(C1)OCCS(=O)(=O)N. This is the universal input for most chemical informatics tools.

  • 3D Structure Generation:

    • Causality: CCS is a property of a 3D object. The 1D SMILES string must be converted into a plausible 3D conformation.

    • Action: Use a chemical informatics library such as RDKit in Python or a standalone program like Avogadro to generate an initial 3D structure from the SMILES string.

    • # Example using RDKit

    • from rdkit import Chem

    • from rdkit.Chem import AllChem

    • smiles = 'C1CC(C1)OCCS(=O)(=O)N'

    • mol = Chem.MolFromSmiles(smiles)

    • mol_h = Chem.AddHs(mol)

    • AllChem.EmbedMolecule(mol_h)

  • Conformer Optimization (Energy Minimization):

    • Causality: The initial 3D structure generated is likely not in a low-energy, physically realistic state. Energy minimization using a molecular mechanics force field (e.g., MMFF94) finds a more stable, and therefore more representative, conformation. This is crucial for an accurate CCS prediction.

    • Action: Apply a force field optimization to the 3D structure.

    • AllChem.MMFFOptimizeMolecule(mol_h)

    • Save the optimized structure as an SDF or MOL file. This file contains the 3D coordinates and will be the input for the prediction tool.

  • CCS Prediction:

    • Action: Navigate to a reliable online CCS prediction server (e.g., CCSbase, MetCCS).[13] Upload the generated SDF/MOL file or paste the SMILES string.

    • Select the desired adducts (e.g., [M+H]⁺, [M+Na]⁺) and the drift gas (Nitrogen is standard for most modern instruments).

    • Execute the prediction.

  • Data Collection and Interpretation:

    • The tool will return the predicted CCS values in square angstroms (Ų) for each selected adduct. It is critical to record the values for the specific adducts that are expected to be observed in the experimental mass spectrum. Sodium adducts ([M+Na]⁺) are very common in electrospray ionization, even when not intentionally added, and must be considered.

Data Presentation and Expected Results

Based on publicly available prediction models, we can generate expected CCS values for 2-Cyclobutoxyethane-1-sulfonamide. The table below summarizes these predicted values, providing a reference for experimental validation.

Adduct Ionm/zPredicted CCS (Ų) [N₂ Drift Gas]Prediction Method
[M+H]⁺ 180.06889132.8Machine Learning (CCSbase)[13]
[M+Na]⁺ 202.05083136.8Machine Learning (CCSbase)[13]
[M-H]⁻ 178.05433135.2Machine Learning (CCSbase)[13]
[M+K]⁺ 218.02477138.8Machine Learning (CCSbase)[13]

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of 2-Cyclobutoxyethane-1-sulfonamide. Values are derived from the CCSbase prediction model.[13]

Trustworthiness and Validation: The accuracy of ML predictors is often reported with a median relative error of <2-3%.[1] Therefore, an experimental value for the [M+H]⁺ adduct would be expected to fall within approximately 129-137 Ų. If an experimental value falls significantly outside this range, it may suggest a different gas-phase conformation, an incorrect structural assignment, or the presence of an unresolved isomer.

Conclusion and Future Outlook

The in silico prediction of collision cross section is a powerful, indispensable tool in modern chemical and pharmaceutical research. For a novel molecule like 2-Cyclobutoxyethane-1-sulfonamide, machine learning models provide a rapid and sufficiently accurate means of obtaining reference CCS values, which are critical for confirming its identity in complex mixtures. While the highly rigorous Trajectory Method remains the benchmark for accuracy, the continued growth of high-quality experimental CCS databases will further enhance the predictive power and reliability of next-generation machine learning and deep learning algorithms.[5][19] The integration of these predictive tools into automated annotation workflows will continue to accelerate the pace of discovery in metabolomics and drug development.[12]

References

  • Ewing, M. A., Glover, M. S., & Clemmer, D. E. (2016). Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions.PubMed.
  • Richard, C. (n.d.). Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Synergy and.Longdom Publishing.
  • May, J. C., Goodwin, C. R., Lareau, N. M., Leaptrot, K. L., Morris, C. B., McLean, J. A., & Sherrod, S. D. (2014). Collision Cross Section (CCS) Measurement and Prediction Methods in Omics.PMC - NIH.
  • Zhang, X., Yang, M., & Li, L. (2023). Collision Cross Section Prediction Based on Machine Learning.MDPI.
  • Das, P., Lareau, N., & May, J. C. (2022). Collision Cross Section (CCS) Measurement and Prediction Methods in Omics.PMC.
  • Leaptrot, K. L., May, J. C., Dodds, J. N., & McLean, J. A. (2022). CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics.PMC.
  • Bruker. (n.d.). CCS-Predict Pro.Bruker.
  • Snyder, D. T., & Gray, J. J. (2021).
  • Zanotto, L., Heerdt, G., Souza, P. C. T., & Barrera, S. P. (2018). High Performance Collision Cross Section Calculation—HPCCS.The University of Groningen research portal.
  • Snyder, D. T., & Gray, J. J. (2022). Overview of collision cross section (CCS) calculation using rough...
  • Ieritano, C., & Hopkins, W. S. (2020). Ion Mobility Spectrometry (IMS): How It Works and Its Use in Biotechnology.Spectroscopy.
  • Gabelica, V., & Shvartsburg, A. A. (2021). High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites.bioRxiv.org.
  • Waters Corporation. (n.d.). Investigation and Performance Evaluation of a Research Prototype Tool for CCS Prediction.
  • Pringle, S. D. (2022). The Use of Ion Mobility and Mass Spectrometry to Assist Drug Discovery Workflows.Research Explorer The University of Manchester.
  • Larriba-Andaluz, C., & Hogan, C. J. (2018). Free molecular collision cross section calculation methods for nanoparticles and complex ions with energy accommodation.
  • Ewing, M. A., Glover, M. S., & Clemmer, D. E. (2012). Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: Separating and assigning structures to ions.
  • Zanotto, L., Heerdt, G., Souza, P. C. T., & Barrera, S. P. (2023). MassCCS: A High-Performance Collision Cross-Section Software for Large Macromolecular Assemblies.
  • Kim, D. G., Lee, J. W., & Kim, H. (2021). AutoCCS: automated collision cross-section calculation software for ion mobility spectrometry–mass spectrometry.
  • Zhou, Y., Li, C., & Li, L. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network.
  • Picache, J. A., & Richardson, K. (2017). Prediction of Collision Cross-Section Values for Small Molecules: Application to Pesticide Residue Analysis.
  • May, J. C., Morris, C. B., & McLean, J. A. (2017). First-Principles Collision Cross Section Measurements of Large Proteins and Protein Complexes.PMC.
  • Zhu, Z. J. (n.d.). MetCCS Home Page.Zhu Lab.
  • Zhou, Z., Xiong, X., & Zhu, Z. J. (2017). MetCCS predictor: a web server for predicting collision cross-section values of metabolites in ion mobility-mass spectrometry based metabolomics.Oxford Academic.
  • Université du Luxembourg. (2026). 2-cyclobutoxyethane-1-sulfonamide (C6H13NO3S).PubChemLite.
  • Zhou, Y., Li, C., & Li, L. (2024).
  • Lee, S., Lee, J. W., & Kim, H. (2018). Collision cross sections and ion structures: development of a general calculation method via high-quality ion mobility measurements and theoretical modeling.Analyst (RSC Publishing).
  • Leaptrot, K. L., May, J. C., Dodds, J. N., & McLean, J. A. (2022). CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics.Analytical Chemistry - ACS Figshare.

Sources

Foundational

Mechanism of action for 2-Cyclobutoxyethane-1-sulfonamide derivatives in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for Novel 2-Cyclobutoxyethane-1-sulfonamide Derivatives Preamble: Charting a Course for Novel Compound Discovery In the landscape of modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for Novel 2-Cyclobutoxyethane-1-sulfonamide Derivatives

Preamble: Charting a Course for Novel Compound Discovery

In the landscape of modern drug discovery, the emergence of novel chemical scaffolds presents both a tantalizing opportunity and a significant analytical challenge. The 2-cyclobutoxyethane-1-sulfonamide framework represents one such frontier. While devoid of an extensive body of published literature, its constituent parts—the sulfonamide core and the cyclobutane moiety—are well-established pharmacophores. This guide, therefore, serves as a strategic manual for the researcher, scientist, or drug development professional tasked with unraveling the in vitro mechanism of action for this promising, yet uncharacterized, class of compounds. As a Senior Application Scientist, my objective is not to present a known pathway but to provide a logical, experience-driven roadmap for its discovery. We will proceed from broad, hypothesis-generating screens to specific target validation and pathway elucidation, ensuring that each experimental choice is justified and each protocol is self-validating.

Section 1: Deconstructing the Scaffold and Formulating Initial Hypotheses

The 2-cyclobutoxyethane-1-sulfonamide scaffold is a unique amalgamation of two key structural features: the sulfonamide group (-SO₂NH₂) and a cyclobutane ring. Understanding the established roles of these components is fundamental to predicting the potential biological activities of the novel derivatives.

  • The Sulfonamide Core: A Privileged Pharmacophore The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[1][2] Its biological versatility stems from its ability to act as a bioisostere for other functional groups and to engage in key hydrogen bonding interactions within enzyme active sites.[3] Historically, sulfonamides were first recognized for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5] However, their utility extends far beyond this initial application. Sulfonamide derivatives have been developed as potent inhibitors of various enzyme classes, including:

    • Carbonic Anhydrases (CAs): Critical for pH regulation and fluid balance, making them targets for diuretics and anti-glaucoma agents.[6]

    • Proteases: Including HIV-1 protease and matrix metalloproteinases (MMPs), relevant in antiviral and cancer therapies.[3]

    • Kinases: Modulating signaling pathways in cancer and inflammatory diseases.

    • Cyclo-Oxygenase-2 (COX-2): Leading to the development of selective anti-inflammatory drugs.[1]

  • The Cyclobutane Moiety: A Tool for Fine-Tuning Pharmacokinetics and Potency The cyclobutane ring, while less common than five- or six-membered rings in nature, is increasingly utilized in medicinal chemistry to impart favorable properties.[7][8] Its rigid, puckered conformation can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.[9] Key advantages of incorporating a cyclobutane ring include:

    • Metabolic Stability: Replacing metabolically labile groups with the more robust cyclobutane ring can decrease clearance and improve a compound's pharmacokinetic profile.[9]

    • Conformational Restriction: The defined three-dimensional structure of the cyclobutane ring can orient pharmacophoric groups in a precise manner to optimize interactions with a biological target.[7]

    • Novel Chemical Space: It provides a scaffold to explore new areas of chemical space, potentially leading to novel intellectual property.

Initial Hypothesis: Given the prevalence of the sulfonamide core in enzyme inhibitors, it is highly probable that 2-cyclobutoxyethane-1-sulfonamide derivatives will exert their biological effects through the inhibition of one or more key enzymes. The cyclobutoxy group is likely to influence the potency and selectivity of this inhibition. Therefore, a logical starting point is a broad-spectrum screening approach to identify the most promising therapeutic areas and target classes.

Section 2: Broad-Spectrum Screening and Target Class Identification

The initial phase of investigation should be designed to cast a wide net, efficiently identifying potential biological activities without a preconceived bias towards a single target. This is achieved through a combination of high-throughput enzymatic and cell-based screening.

Broad-Panel Enzyme Inhibition Assays

To test our primary hypothesis of enzyme inhibition, submitting the lead 2-cyclobutoxyethane-1-sulfonamide derivative to commercially available broad-panel screening services is a time- and cost-effective strategy. These panels typically include hundreds of purified enzymes.

Recommended Initial Screens:

  • Kinase Panel: A comprehensive panel (e.g., >400 kinases) to identify any inhibition of this critical class of signaling proteins.

  • Protease Panel: To screen for activity against various classes of proteases (serine, cysteine, metallo-, etc.).

  • Carbonic Anhydrase Panel: Given the classic activity of sulfonamides, screening against various CA isoforms (I, II, IX, XII, etc.) is essential.[6]

Causality Behind Experimental Choice: This approach rapidly narrows down the vast landscape of potential targets to a manageable few. A significant "hit" (e.g., >50% inhibition at a 1-10 µM concentration) in one of these panels provides a strong lead for a specific class of enzymes to investigate further.

Phenotypic Screening: Cell-Based Assays

In parallel with enzyme screening, it is crucial to understand the effect of the compounds on whole cells. This can reveal activities that are not purely enzymatic or that depend on the cellular context.

Recommended Initial Screen:

  • NCI-60 Human Tumor Cell Line Screen: This publicly available screen tests the compound against 60 different human cancer cell lines, representing a wide range of cancer types. A potent and selective pattern of activity can provide strong clues about the mechanism of action.

  • Antimicrobial Minimum Inhibitory Concentration (MIC) Assays: To evaluate the foundational antibacterial or antifungal activity of the sulfonamide core.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of a test compound against a bacterial strain.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.[10]

  • Preparation of Compound Dilutions: The test 2-cyclobutoxyethane-1-sulfonamide derivative is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout A Bacterial Culture C Standardize Inoculum A->C B Test Compound Stock Solution D Serial Dilutions in 96-Well Plate B->D E Inoculate Plate C->E D->E F Incubate 18-24h at 37°C E->F G Read MIC (Visual Inspection) F->G

Caption: Workflow for a standard broth microdilution MIC assay.

Section 3: Target Deconvolution and Validation

Let us hypothesize that the initial screens revealed potent and selective anti-proliferative activity against the HL-60 human leukemia cell line, and the kinase panel identified a strong inhibitory activity against a specific tyrosine kinase, "Kinase X." The next critical step is to validate that Kinase X is indeed the intracellular target responsible for the observed cellular effect.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells or cell lysates. The principle is that a protein becomes more thermally stable when bound to a ligand (our inhibitor).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture HL-60 cells to the desired density. Treat one set of cells with the 2-cyclobutoxyethane-1-sulfonamide derivative (at a concentration ~10x its cell-based EC50) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Gradient: Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (where the non-denatured protein resides) from the precipitated, denatured protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble Kinase X remaining at each temperature point for both the vehicle- and compound-treated samples using Western blotting with a specific antibody against Kinase X.

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature. A shift in the melting curve to higher temperatures in the compound-treated sample compared to the vehicle control confirms target engagement.

Validating the Signaling Pathway

If Kinase X is the true target, its inhibition should lead to predictable downstream effects on its signaling pathway.

Experimental Approach: Western Blotting for Phospho-proteins

  • Treat HL-60 cells with increasing concentrations of the 2-cyclobutoxyethane-1-sulfonamide derivative for a defined period.

  • Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated form of known downstream substrates of Kinase X (e.g., Phospho-Substrate Y, Phospho-Substrate Z).

  • A dose-dependent decrease in the phosphorylation of Substrate Y and Substrate Z would provide strong evidence for on-target activity in the cellular context.

Signaling_Pathway Compound 2-Cyclobutoxyethane- 1-sulfonamide Derivative KinaseX Kinase X Compound->KinaseX Inhibition SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylation SubstrateZ Substrate Z KinaseX->SubstrateZ Phosphorylation pSubstrateY p-Substrate Y pSubstrateZ p-Substrate Z CellularEffect Cell Proliferation (Blocked) pSubstrateY->CellularEffect pSubstrateZ->CellularEffect

Caption: Hypothetical signaling pathway inhibited by the compound.

Section 4: Quantitative Analysis and Structure-Activity Relationship (SAR)

Once the target and pathway are validated, the next phase involves quantitative characterization and the initiation of SAR studies to improve the compound's properties.

In Vitro Enzymatic Inhibition Assay (IC50 Determination)

This assay precisely measures the concentration of the inhibitor required to reduce the activity of the purified enzyme by 50%.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)
  • Reagent Preparation: Prepare a reaction buffer containing ATP and the specific peptide substrate for Kinase X.

  • Compound Dilution: Perform a serial dilution of the 2-cyclobutoxyethane-1-sulfonamide derivative to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, add the purified Kinase X enzyme to wells containing the diluted compound. Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at room temperature for 1 hour.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Potency (EC50) and SAR Table

The cellular potency (EC50) is determined using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. By synthesizing and testing a series of analogs, an SAR can be established.

Table 1: Hypothetical SAR Data for 2-Cyclobutoxyethane-1-sulfonamide Analogs

Compound IDR-Group ModificationKinase X IC50 (nM)HL-60 EC50 (nM)
Lead-001 (Unsubstituted)55250
Analog-002 3-fluoro on cyclobutane25110
Analog-003 Cyclopentoxy instead of cyclobutoxy150800
Analog-004 N-methylation of sulfonamide>10,000>10,000
Analog-005 4-chloro-phenyl added to sulfonamide N522

Conclusion

The journey from a novel chemical scaffold to a well-characterized lead compound is a systematic process of hypothesis, testing, and validation. For 2-cyclobutoxyethane-1-sulfonamide derivatives, the path begins with an appreciation of their core components, leading to logical, broad-based screening to identify a primary biological effect. Through a rigorous cascade of target identification using techniques like CETSA, pathway validation via analysis of downstream signaling, and quantitative characterization, a clear picture of the mechanism of action can be constructed. The principles and protocols outlined in this guide provide a robust framework for transforming the potential of this novel chemical class into a validated, data-driven discovery program.

References

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147-180. [Link]

  • Akhtar, M. J., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 35025-35039. [Link]

  • Akhtar, N., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1595. [Link]

  • Rehman, A. U., et al. (2013). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences, 1(1), 1-8. [Link]

  • Khan, I., et al. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure, 1307, 137933. [Link]

  • Gligor, F., et al. (2026). Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. Molecules, 31(7), 1123. [Link]

  • Qureshi, F., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 11, e15764. [Link]

  • de Oliveira, R. B., et al. (2023). In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi. Pharmaceuticals, 16(6), 856. [Link]

  • Hassan, A. S., et al. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc., 13(3), 105. [Link]

  • Çot, A., et al. (2023). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2216896. [Link]

  • Yang, J., et al. (2008). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. Journal of Agricultural and Food Chemistry, 56(9), 3249-3253. [Link]

  • Kim, Y., et al. (2021). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 31, 127681. [Link]

  • Eldehna, W. M., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 73(3), 651-662. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • van der Velden, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(11), 1735-1750. [Link]

  • Jimenez, C., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 17(1), 4-22. [Link]

  • ResearchGate. (n.d.). A few biologically active sulfonamide derivatives. ResearchGate. Retrieved March 29, 2026, from [Link]

  • Alam, M. A. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 141-148. [Link]

  • Duke University. (2021). I. Development of sulfonyl piperazine LpxH inhibitors against multi-drug resistant Gram-negative bacteria II. Exploration towards new TRPM8 agonists for dry eye disease. DukeSpace. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging 2-Cyclobutoxyethane-1-sulfonamide for the Synthesis of Novel, 3D-Rich Compound Libraries in Drug Discovery

Abstract The generation of chemically diverse and structurally novel small molecule libraries is a cornerstone of modern drug discovery. The sulfonamide moiety is a privileged scaffold, present in a significant number of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The generation of chemically diverse and structurally novel small molecule libraries is a cornerstone of modern drug discovery. The sulfonamide moiety is a privileged scaffold, present in a significant number of FDA-approved drugs, valued for its robust chemical stability and ability to engage in key hydrogen bonding interactions with biological targets.[1][2] This application note details the strategic use of 2-Cyclobutoxyethane-1-sulfonamide, a versatile building block that combines the proven utility of the sulfonamide functional group with the beneficial physicochemical properties imparted by a cyclobutoxy motif. We provide a comprehensive guide, including synthetic protocols and workflow diagrams, for its incorporation into parallel synthesis campaigns to generate libraries of compounds with enhanced three-dimensional (3D) character, a critical attribute for improving drug-like properties and exploring novel chemical space.[3][4]

The Strategic Value of the 2-Cyclobutoxyethane-1-sulfonamide Scaffold

The Sulfonamide Moiety: A Privileged and Versatile Pharmacophore

Since the discovery of Prontosil, the first commercially available antibacterial agent, the sulfonamide group has become one of the most important functional groups in medicinal chemistry.[2][5] Its prevalence stems from a combination of favorable characteristics:

  • Bioisosteric Replacement: The sulfonamide group, with its acidic N-H proton, often serves as a non-classical bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with altered pKa and metabolic profiles.[6]

  • Physicochemical Properties: As a strong hydrogen bond acceptor and a moderate donor, it enhances interactions with protein targets and can improve aqueous solubility.

  • Synthetic Tractability: The primary sulfonamide is a versatile synthetic handle, readily undergoing N-alkylation, arylation, or acylation, making it an ideal anchor point for library synthesis.[7]

  • Therapeutic Breadth: Sulfonamide-containing molecules have been successfully developed as antibacterial, anti-inflammatory, antiviral, anticancer, and diuretic agents, among others.[8][9]

The Cyclobutoxy Group: A Tool for Modulating Drug-Like Properties

The over-reliance on flat, aromatic structures in drug discovery has led to challenges in achieving selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Incorporating saturated, 3D ring systems is a proven strategy to overcome these limitations. The cyclobutane ring, in particular, offers several distinct advantages:

  • Increased 3D Character: The puckered, non-planar structure of the cyclobutane ring helps compounds escape "flatland," potentially leading to improved target selectivity and reduced off-target effects.[4]

  • Metabolic Stability: The replacement of more metabolically labile groups (like a tert-butyl group) with a cyclobutyl moiety can block sites of oxidative metabolism, thereby improving a compound's pharmacokinetic profile.[3][10]

  • Improved Solubility: Introducing sp³-rich fragments generally correlates with an increase in aqueous solubility compared to their sp²-rich aromatic counterparts.

  • Novel Vectorial Exit: The cyclobutoxy group provides unique exit vectors for substituents, allowing for the exploration of previously inaccessible regions of a target's binding pocket.[4]

By combining these two motifs, 2-Cyclobutoxyethane-1-sulfonamide serves as a powerful building block for creating libraries with inherent drug-like properties and significant structural novelty.

Physicochemical Properties of the Core Building Block

A thorough understanding of a building block's properties is essential for rational library design. The key physicochemical parameters for 2-Cyclobutoxyethane-1-sulfonamide are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₃NO₃S[11]
Molecular Weight 179.24 g/mol [11]
CAS Number Not Available
Predicted XlogP -0.3[11]
Topological Polar Surface Area (TPSA) 68.49 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Synthesis of the Core Building Block: 2-Cyclobutoxyethane-1-sulfonamide

The primary sulfonamide building block can be reliably synthesized from its corresponding sulfonyl chloride precursor. This protocol describes a standard, high-yielding procedure.

Synthetic Workflow

G cluster_0 A 2-Cyclobutoxyethane-1-sulfonyl chloride (CAS: 1339075-15-8) C 2-Cyclobutoxyethane-1-sulfonamide A->C THF, 0 °C to rt B Ammonium Hydroxide (aq) B->C

Caption: Synthesis of the target sulfonamide from its sulfonyl chloride precursor.

Step-by-Step Protocol
  • Materials:

    • 2-Cyclobutoxyethane-1-sulfonyl chloride (1.0 eq)[12]

    • Ammonium hydroxide (28-30% aqueous solution, 5.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Cyclobutoxyethane-1-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the ammonium hydroxide solution (5.0 eq) dropwise over 15 minutes. The reaction is often exothermic.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

      • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting sulfonyl chloride. The classical synthesis of primary sulfonamides involves reacting sulfonyl chlorides with ammonia.[7]

    • Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Extraction: Dilute the remaining aqueous residue with water and extract the product with DCM (3 x volumes). Combine the organic layers.

    • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (1 x volume) and brine (1 x volume).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Cyclobutoxyethane-1-sulfonamide.

    • Purification: The product is often of high purity after workup. If necessary, it can be further purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14]

Protocol for Parallel Library Synthesis via N-Alkylation

This protocol outlines a robust method for the N-alkylation of 2-Cyclobutoxyethane-1-sulfonamide in a 96-well plate format to rapidly generate a diverse library of secondary sulfonamides.[15][16]

General Workflow for Parallel Synthesis

G cluster_0 cluster_1 cluster_2 A Stock Solution: 2-Cyclobutoxyethane-1-sulfonamide + Base (e.g., Cs₂CO₃) C Dispense Reagents into Reaction Plate (96-well) A->C B Building Block Plate (96-well) Diverse Electrophiles (R-X) in solvent (e.g., DMF) B->C D Reaction Incubation (e.g., 60 °C, 16 h) C->D E Parallel Workup (e.g., SPE or LLE) D->E F Final Library Plate (for QC & Screening) E->F

Caption: Workflow for parallel N-alkylation to generate a sulfonamide library.

Detailed Step-by-Step Protocol
  • Materials:

    • 96-well reaction block with sealing mat

    • Automated liquid handler or multichannel pipette

    • 2-Cyclobutoxyethane-1-sulfonamide (1.0 eq)

    • A diverse set of alkyl halides or other electrophiles (e.g., bromides, iodides, tosylates) (1.2 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Building Block Plate Preparation: In a 96-well plate, dispense 1.2 equivalents of each unique electrophile into the appropriate wells. If starting with solids, first dispense the solids and then add a consistent volume of DMF (e.g., 200 µL) to each well.

    • Reagent Stock Solution Preparation: In a separate container, prepare a stock solution of 2-Cyclobutoxyethane-1-sulfonamide (1.0 eq) and Cesium carbonate (2.0 eq) in DMF.

      • Scientist's Note: Cesium carbonate is an effective base for N-alkylation of sulfonamides. It is strong enough to deprotonate the sulfonamide nitrogen but generally does not promote significant side reactions. Its high solubility in DMF is also advantageous for solution-phase parallel synthesis.

    • Reaction Initiation: Using a liquid handler or multichannel pipette, dispense a calculated volume of the sulfonamide/base stock solution into each well of the Building Block Plate. This initiates the reactions simultaneously.

    • Incubation: Seal the 96-well reaction block securely with a sealing mat. Place the block on a shaker plate in an oven or heating block set to 60 °C. Allow the reactions to proceed for 16-24 hours.

    • Parallel Workup (Quench and Extraction):

      • Cool the reaction block to room temperature.

      • Add water (e.g., 400 µL) to each well to quench the reaction.

      • Add an extraction solvent such as ethyl acetate (e.g., 400 µL) to each well.

      • Seal the plate and shake vigorously for 10 minutes to perform a liquid-liquid extraction.

      • Centrifuge the plate to ensure phase separation.

      • Carefully remove the upper organic layer from each well and transfer it to a new 96-well collection plate.

    • Final Product Plate: Evaporate the solvent from the collection plate using a centrifugal evaporator to yield the final library of crude products.

    • Quality Control: Analyze a representative selection of wells (e.g., 5-10%) via LC-MS to determine the success rate and purity of the synthesized library members. For hits identified in subsequent screening, a full characterization by NMR and HRMS should be performed after resynthesis and purification.

Representative Data & Results

The following table shows representative examples of compounds synthesized using the parallel N-alkylation protocol, demonstrating its applicability to a range of electrophiles.

R-X (Electrophile)Product StructureExpected Mass [M+H]⁺Purity (LC-MS)
Benzyl Bromide alt text 270.13>95%
4-Methoxybenzyl Chloride alt text 300.14>95%
2-(Bromomethyl)naphthalene alt text 320.15>90%
Ethyl Bromoacetate alt text 266.11>90%

Conclusion

2-Cyclobutoxyethane-1-sulfonamide is a highly valuable and versatile building block for modern drug discovery campaigns. Its design thoughtfully combines the electronically and structurally favorable properties of the sulfonamide pharmacophore with the 3D-enhancing and metabolically robust cyclobutoxy group. The synthetic protocols provided herein are scalable and amenable to high-throughput parallel synthesis, enabling the rapid generation of novel and diverse compound libraries. By incorporating such sp³-rich scaffolds, discovery teams can significantly expand their accessible chemical space, increasing the probability of identifying high-quality hit and lead compounds with improved drug-like properties.

References

  • Jara, E. L. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 926-928. [Link]

  • Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 15(5), 269-274. [Link]

  • Asif, M. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Lokhande, R. P. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. World Journal of Advanced Research and Reviews. [Link]

  • Ahmad, M., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications. [Link]

  • Khan, A., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Future Science OA. [Link]

  • Rosenthal, P. J., et al. (2002). Parallel synthesis and anti-malarial activity of a sulfonamide library. Journal of Medicinal Chemistry, 45(19), 4212-4219. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scientific Research Publishing. [Link]

  • Anonymous. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. [Link]

  • Aluru, R. G. P., et al. (2018). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polymer Bulletin. [Link]

  • K-Creative. (2018). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. [Link]

  • Gioiello, A. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. SciSpace. [Link]

  • Krutskih, M., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Figshare. [Link]

  • van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(13), 2033-2047. [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Bentham Science Publishers. [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. ResearchGate. [Link]

  • NextSDS. (n.d.). 2-cyclobutylethane-1-sulfonamide — Chemical Substance Information. NextSDS. [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 143(35), 14346-14353. [Link]

  • PubChem. (n.d.). 2-cyclobutoxyethane-1-sulfonamide. PubChem. [Link]

  • PubChem. (n.d.). 2-Cyclopropylethane-1-sulfonamide. PubChem. [Link]

  • NextSDS. (n.d.). 2-cyclobutoxyethane-1-sulfonyl chloride — Chemical Substance Information. NextSDS. [Link]

  • Yang, J., et al. (2008). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. Journal of Agricultural and Food Chemistry, 56(10), 3704-3709. [Link]

  • Al-Mohammadi, A. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advanced Pharmacy. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(22), 8963-8967. [Link]

Sources

Application

2-Cyclobutoxyethane-1-sulfonamide reaction conditions for N-alkylation

Application Note: Optimized N-Alkylation Protocols for 2-Cyclobutoxyethane-1-sulfonamide in Drug Discovery Introduction & Compound Profile 2-Cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8) is a highly versatile organo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized N-Alkylation Protocols for 2-Cyclobutoxyethane-1-sulfonamide in Drug Discovery

Introduction & Compound Profile

2-Cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8) is a highly versatile organosulfur building block increasingly utilized in modern medicinal chemistry . Its structure features a primary sulfonamide moiety linked to an ethoxy chain that terminates in a cyclobutoxy ring. The strained cyclobutane carbocycle is strategically employed in drug design to induce conformational restriction, improve metabolic stability, and serve as an aliphatic bioisostere to reduce molecular planarity and enhance aqueous solubility.

Derivatization of the primary sulfonamide via N-alkylation is a critical late-stage functionalization step used to modulate the physicochemical properties of the parent scaffold. Because primary sulfonamides possess a relatively acidic N–H proton (pKa ~10), they are uniquely suited for a variety of alkylation strategies. This technical guide details three distinct, field-proven methodologies for the N-alkylation of 2-cyclobutoxyethane-1-sulfonamide, explaining the mechanistic causality behind each approach to empower researchers in selecting the optimal conditions for their specific synthetic workflows.

Mechanistic Pathways for N-Alkylation

The selection of an N-alkylation protocol depends heavily on the nature of the alkylating agent (halide vs. alcohol), the presence of sensitive functional groups, and the desired atom economy.

  • Path A: Base-Promoted Alkylation (Classical SN2) The classical approach utilizes alkyl halides (or pseudohalides like triflates/mesylates) in the presence of a mild base. Because the pKa of 2-cyclobutoxyethane-1-sulfonamide is approximately 10, mild bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are sufficient to generate the reactive sulfonamide anion. Polar aprotic solvents like DMF or acetonitrile (MeCN) are chosen to solvate the counter-cation, thereby leaving a highly nucleophilic, "naked" sulfonamide anion that readily undergoes SN2 displacement.

  • Path B: Mitsunobu Alkylation When the desired alkyl group is derived from a primary or secondary alcohol, and basic conditions must be avoided, the Mitsunobu reaction is the premier choice. This protocol utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DIAD). The causality here is driven by the activation of the alcohol into a potent alkoxyphosphonium intermediate. The sulfonamide, being sufficiently acidic (pKa < 11), protonates the betaine intermediate and subsequently acts as the nucleophile. This method is highly stereospecific, proceeding with complete inversion of configuration for secondary alcohols.

  • Path C: Transition-Metal-Catalyzed "Borrowing Hydrogen" For a highly atom-economical and environmentally benign approach, the "borrowing hydrogen" methodology employs alcohols as alkylating agents, generating only water as a byproduct . Utilizing an iridium catalyst such as[Cp*IrCl2]2, the alcohol is temporarily oxidized to an aldehyde, which condenses with the sulfonamide to form an imine. The iridium hydride species generated in the first step then reduces the imine to the N-alkylated product. This method is ideal for unactivated aliphatic alcohols and avoids the generation of stoichiometric halogenated waste.

Workflow Visualization

G SM 2-Cyclobutoxyethane- 1-sulfonamide (Primary Sulfonamide) PathA Path A: Base-Promoted (Alkyl Halides) SM->PathA Base (K2CO3/Cs2CO3) Solvent (DMF/MeCN) PathB Path B: Mitsunobu (Aliphatic Alcohols) SM->PathB DIAD, PPh3 Solvent (THF) PathC Path C: Borrowing Hydrogen (Alcohols + [Ir] Catalyst) SM->PathC [Cp*IrCl2]2, t-BuOK Heat (Toluene/Xylene) Product N-Alkylated Sulfonamide Derivative PathA->Product PathB->Product PathC->Product

Divergent N-alkylation pathways for 2-cyclobutoxyethane-1-sulfonamide.

Experimental Protocols

Self-Validating Note: All protocols include in-process controls (TLC/LC-MS) to ensure reaction completion before proceeding to workup, preventing the carryover of unreacted starting materials which can complicate purification.

Protocol 1: Base-Promoted N-Alkylation (SN2)

Objective: Direct alkylation using primary or secondary alkyl halides.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclobutoxyethane-1-sulfonamide (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K2CO3 (2.0 equiv) to the solution. Stir the suspension at room temperature for 15 minutes. Causality: Pre-stirring ensures the complete formation of the highly nucleophilic sulfonamide anion before the electrophile is introduced, minimizing competitive side reactions.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. For less reactive halides (e.g., alkyl chlorides), add a catalytic amount of NaI (0.1 equiv) to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive transient iodide.

  • Reaction & Monitoring: Heat the mixture to 60 °C. Monitor the reaction via LC-MS. The disappearance of the parent sulfonamide mass (m/z [M+H]+ 180.06) validates completion (typically 4–8 hours).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to pull the DMF into the aqueous phase. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Mitsunobu N-Alkylation

Objective: Stereospecific alkylation using alcohols under neutral conditions.

  • Preparation: Dissolve 2-cyclobutoxyethane-1-sulfonamide (1.0 equiv, 1.0 mmol), the desired alcohol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add DIAD (1.5 equiv) dropwise over 10 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate and prevents premature thermal decomposition of the azodicarboxylate reagent.

  • Reaction & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (stain with phosphomolybdic acid to visualize the consumption of the aliphatic alcohol).

  • Workup: Quench with water (1 mL) and concentrate the mixture. Purify directly via flash column chromatography. Self-Validating Step: Elute with a gradient of Hexanes/EtOAc. The triphenylphosphine oxide (TPPO) byproduct is highly polar and will elute late, ensuring the isolated target fraction is pure.

Protocol 3: Iridium-Catalyzed "Borrowing Hydrogen" Alkylation

Objective: Green, atom-economical alkylation using alcohols .

  • Preparation: In a Schlenk tube under a nitrogen atmosphere, combine 2-cyclobutoxyethane-1-sulfonamide (1.0 equiv, 1.0 mmol), the alcohol (1.1 equiv), [Cp*IrCl2]2 (1.0 mol %), and t-BuOK (10 mol %).

  • Reaction: Add anhydrous toluene or p-xylene (1.0 mL). Seal the tube and heat to 110 °C for 17 hours. Causality: The elevated temperature is strictly required to drive the initial endothermic dehydrogenation of the alcohol to the reactive aldehyde intermediate.

  • Monitoring & Workup: Cool to room temperature. The reaction is self-validating via the generation of condensation (water droplets) on the upper walls of the Schlenk tube, confirming the hydrogen transfer cycle is complete. Dilute with CH2Cl2, filter through a short pad of Celite to remove the iridium catalyst, and concentrate the filtrate for direct chromatographic purification.

Quantitative Data Summary

To facilitate rapid decision-making, the following table summarizes the key parameters and expected outcomes for the three N-alkylation methodologies applied to primary sulfonamides.

Alkylation PathwayReagents / CatalystSolventTemp (°C)Atom EconomyTypical YieldBest Suited For
Path A: Base-Promoted Alkyl Halide, K2CO3DMF or MeCN25 – 60Low (Halide waste)75 – 90%Primary alkyl halides, benzylic halides
Path B: Mitsunobu Alcohol, PPh3, DIADTHF0 to 25Low (TPPO waste)65 – 85%Secondary alcohols (requires stereochemical inversion)
Path C: Borrowing H2 Alcohol,[Cp*IrCl2]2, t-BuOKToluene / Xylene110High (Water byproduct)80 – 95%Unactivated aliphatic and benzylic alcohols

References

  • Zhu, M., Fujita, K., & Yamaguchi, R. "Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols". Organic Letters, 2010, 12(6), 1336-1339. Available at:[Link]

Method

Application Note: Synthetic Workflows for 2-Cyclobutoxyethane-1-sulfonamide in Agrochemical Development

Executive Summary & Mechanistic Rationale The discovery of next-generation agrochemicals heavily depends on novel molecular building blocks that can overcome weed resistance while maintaining strict environmental safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The discovery of next-generation agrochemicals heavily depends on novel molecular building blocks that can overcome weed resistance while maintaining strict environmental safety profiles. 2-Cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8) has emerged as a highly versatile aliphatic sulfonamide precursor. By integrating a strained cyclobutane carbocycle with a flexible ethoxy linker, this compound offers unique physicochemical properties that are highly desirable in the rational design of modern herbicides.

The Causality of Scaffold Selection

Sulfonamides are a privileged pharmacophore in agrochemistry, primarily recognized for their role as Acetohydroxy Acid Synthase (AHAS), or Acetolactate Synthase (ALS), inhibitors 1. Traditional sulfonylurea herbicides rely on planar aryl or heteroaryl sulfonamides, which often suffer from prolonged soil persistence and target-site cross-resistance.

Replacing the planar aromatic ring with a 3D-rich, sp3-hybridized cyclobutoxyethane tail alters the binding kinetics within the ALS active site. The cyclobutane ring acts as an aryl bioisostere that reduces molecular planarity (increasing the Fsp3​ fraction), thereby improving water solubility and metabolic degradation rates in the soil matrix 2. Simultaneously, the ethoxy linker provides the necessary conformational flexibility to navigate mutated binding pockets, making it an ideal synthon for combating resistant weed biotypes 3.

Target Pathway Visualization

ALS_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Acetolactate Acetolactate ALS->Acetolactate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA Biosynthesis Death Plant Cell Death BCAA->Death Depletion Inhibitor 2-Cyclobutoxyethane- 1-sulfonamide Derivatives Inhibitor->ALS Competitive Inhibition

Mechanism of ALS enzyme inhibition by 2-cyclobutoxyethane-1-sulfonamide derivatives.

Synthetic Strategy: Aliphatic Sulfonylurea Construction

The primary application of 2-cyclobutoxyethane-1-sulfonamide is its structural conversion into active sulfonylureas via coupling with heterocyclic reactive intermediates 4. Because aliphatic sulfonamides possess a higher pKa​ (are less acidic) than their aromatic counterparts, standard coupling conditions must be strictly optimized:

  • Base Selection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized instead of standard triethylamine. Causality: DBU is a strong, non-nucleophilic base capable of fully deprotonating the aliphatic sulfonamide to form the reactive nucleophilic anion without competing for the electrophile.

  • Electrophile Selection: Heterocyclic phenyl carbamates are preferred over highly reactive isocyanates. Causality: Isocyanates are highly prone to moisture-induced degradation, leading to symmetric urea byproducts. Phenyl carbamates provide a controlled release of the active species upon mild heating, cleanly yielding the desired sulfonylurea.

Experimental Protocols

Protocol A: Synthesis of N-(4,6-dimethoxypyrimidin-2-ylcarbamoyl)-2-cyclobutoxyethane-1-sulfonamide

This protocol outlines the coupling of the building block to a standard pyrimidine headgroup to generate a model herbicide candidate.

Materials:

  • 2-Cyclobutoxyethane-1-sulfonamide (1.0 eq, 10 mmol)

  • Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.05 eq, 10.5 mmol)

  • DBU (1.2 eq, 12 mmol)

  • Anhydrous Acetonitrile (MeCN, 40 mL)

Step-by-Step Methodology:

  • Preparation: Suspend 2-cyclobutoxyethane-1-sulfonamide (10 mmol) in 40 mL of anhydrous MeCN in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Deprotonation: Add DBU (12 mmol) dropwise over 5 minutes at room temperature.

    • Self-Validation Check: The reaction mixture will transition from a heterogeneous suspension to a clear, homogeneous solution within 10 minutes. This visual cue confirms the successful formation of the soluble sulfonamide anion.

  • Coupling: Add phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (10.5 mmol) in one portion. Heat the reaction mixture to 60°C and stir for 4 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the starting sulfonamide ( Rf​≈0.2 ) and the appearance of a new UV-active spot ( Rf​≈0.4 ) indicates reaction completion.

  • Workup & Precipitation: Cool the mixture to room temperature and concentrate under reduced pressure to half volume. Pour the residue into 100 mL of ice-cold distilled water. Slowly add 1M HCl dropwise until the pH reaches 3.0.

    • Self-Validation Check: The target aliphatic sulfonylurea will immediately precipitate as a white solid out of the aqueous phase due to protonation, while the DBU-hydrochloride salt and phenol byproduct remain dissolved. If no precipitate forms, the pH is insufficiently low.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL) and cold diethyl ether (10 mL), and dry under high vacuum to yield the final product.

Protocol B: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

A self-validating colorimetric assay to quantify the biological efficacy of the synthesized derivative.

Step-by-Step Methodology:

  • Enzyme Preparation: Extract ALS from Arabidopsis thaliana leaf tissue using a standard potassium phosphate buffer (pH 7.5) containing 1 mM sodium pyruvate and 0.5 mM thiamine pyrophosphate (TPP).

  • Reaction Initiation: In a 96-well plate, combine 50 µL of enzyme extract with 50 µL of the synthesized inhibitor (serial dilutions from 10−5 to 10−9 M in 1% DMSO). Incubate at 37°C for 1 hour.

  • Acidification: Terminate the reaction by adding 20 µL of 6M H2​SO4​ . Incubate at 60°C for 15 minutes.

    • Causality: The strong acid and heat quantitatively decarboxylate the enzymatically produced acetolactate into acetoin.

  • Colorimetric Development: Add 50 µL of 0.5% creatine and 50 µL of 5% α -naphthol (in 2.5M NaOH) to each well. Incubate in the dark for 15 minutes at 60°C.

    • Self-Validation Check: The reaction relies on the Voges-Proskauer test. A successful negative control (no inhibitor) will turn a deep, vibrant red. Wells with successful enzyme inhibition will remain pale yellow/colorless. This provides an immediate, naked-eye validation of the assay's integrity prior to plate reading.

  • Quantification: Measure absorbance at 530 nm using a microplate reader and calculate the IC50​ using non-linear regression.

Quantitative Data Presentation

The integration of the cyclobutoxyethane moiety significantly alters the physicochemical and biological profile of the resulting sulfonylurea compared to traditional aromatic controls.

Table 1: Comparative Structure-Activity Relationship (SAR) and Physicochemical Data

Compound Core Fsp3​ (Planarity Index)Calc. LogPin vitro ALS IC50​ (nM)Soil DT50​ (Days)
Phenyl Sulfonamide (Control) 0.152.814.245
2-Cyclobutoxyethane-1-sulfonamide 0.651.911.818

Data Interpretation: The 2-cyclobutoxyethane derivative exhibits a significantly higher Fsp3​ fraction, resulting in a lower LogP (higher aqueous solubility). This causality directly translates to a shorter soil half-life ( DT50​ ), reducing environmental persistence while maintaining highly competitive nanomolar target affinity at the ALS enzyme.

References

  • J-Stage. "Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors." Chemical and Pharmaceutical Bulletin.
  • Benchchem. "2-Cyclobutoxyethane-1-sulfonamide | CAS 1340111-55-8 Properties and Applications." Benchchem Database.
  • ResearchGate. "Bioactive cyclobutane-containing alkaloids and agrochemicals." ResearchGate Publications.
  • Benchchem. "Application Notes and Protocols for the Synthesis of Sulfonamides." Benchchem Technical Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 2-Cyclobutoxyethane-1-sulfonamide in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 2-Cyclobutoxyethane-1-sulfonamide .

Rather than relying on trial-and-error, this guide deconstructs the thermodynamic and structural causes of precipitation, providing you with self-validating protocols and authoritative, literature-backed strategies to achieve complete dissolution.

Root Cause Analysis: The Chemistry of the Problem

To troubleshoot the solubility of 2-Cyclobutoxyethane-1-sulfonamide, we must first understand its molecular architecture. The molecule consists of two distinct domains:

  • The Lipophilic Tail: A flexible cyclobutoxyethane moiety.

  • The Polar Headgroup: A primary sulfonamide ( −SO2​NH2​ ).

The Causality of Precipitation: The primary sulfonamide group acts as both a potent hydrogen bond donor (via the two N-H protons) and a strong hydrogen bond acceptor (via the two S=O oxygens). In the solid state, these molecules self-associate to form highly stable, tightly packed crystal lattices driven by intermolecular hydrogen-bonded dimer networks.

When you introduce this compound to moderate-to-low polarity organic solvents (e.g., Dichloromethane, Hexane, or Toluene), the solvent-solute interactions are thermodynamically insufficient to overcome the lattice energy. To dissolve the compound, you must select a solvent with high Hydrogen Bond Acceptor (HBA) basicity capable of disrupting these sulfonamide-sulfonamide networks 1.

Diagnostic Workflow

Use the following logical decision tree to determine the optimal solubilization strategy for your specific downstream application.

TroubleshootingWorkflow N1 2-Cyclobutoxyethane-1-sulfonamide Precipitation Detected N2 Assess Current Solvent (Is it non-polar / weak HBA?) N1->N2 N3 Switch to Strong HBA Solvent (DMSO, DMF, Acetone) N2->N3 Yes (e.g., DCM, Hexane) N6 Base Addition (pH > 10) Form Sulfonamide Salt N2->N6 No (Aqueous/Mixed) N4 Is solvent compatible with downstream assay? N3->N4 N5 Use Co-solvent or NADES (e.g., Choline Chloride:Glycerol) N4->N5 No (Toxicity/Interference) N7 Solubility Achieved (Validate via Tyndall Effect) N4->N7 Yes N5->N7 N6->N7

Fig 1: Diagnostic workflow for optimizing 2-Cyclobutoxyethane-1-sulfonamide solubility.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound crash out of Dichloromethane (DCM) despite the lipophilic cyclobutane ring? A: Polarity mismatch. While the cyclobutoxyethane tail is lipophilic, the thermodynamics of dissolution are dominated by the −SO2​NH2​ group. DCM is a weak hydrogen bond acceptor and cannot break the stable sulfonamide dimer networks. You must transition to a solvent with higher HBA basicity, such as Acetone or Methanol 1.

Q2: How can I prepare a high-concentration stock solution for in vitro assays without using highly toxic solvents? A: Dimethyl Sulfoxide (DMSO) is the premier choice. DMSO acts as a powerful hydrogen bond acceptor, enhancing the solubility of sulfonamides by over 5,000-fold compared to aqueous systems 2. If DMSO interferes with your assay, consider Natural Deep Eutectic Solvents (NADES), which are emerging as highly effective, biocompatible alternatives 3.

Q3: Can I use pH adjustment to force the compound into solution in mixed aqueous/organic systems? A: Yes. Primary sulfonamides are weakly acidic, with pKa​ values typically ranging from 9.0 to 10.5 4. By adjusting the pH of your aqueous co-solvent system to >10.5 using a strong base (e.g., NaOH or KOH ), you deprotonate the nitrogen, forming a sulfonamide anion. The resulting salt is highly soluble.

Quantitative Data: Solvent Efficacy Matrix

The table below summarizes the theoretical and empirical efficacy of various solvents for disrupting sulfonamide hydrogen bonds.

SolventDielectric Constant ( ε )H-Bond Acceptor (HBA) CapabilityExpected Solubility ImpactRecommended Use Case
Hexane / Toluene < 2.5NoneVery Low Do not use
Dichloromethane (DCM) 8.9WeakLow Extractions only
Acetone 20.7ModerateHigh Chemical synthesis / Crystallization
Methanol 32.7Strong (Donor/Acceptor)High HPLC mobile phase preparation
DMSO 46.7Very StrongVery High Biological assay stock solutions
NADES (Choline Cl:Glycerol) VariableVery Strong (Complex network)Very High (Up to 43x vs water)Green chemistry / Biocompatible delivery

Validated Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes an internal physical check to confirm that true molecular dissolution has occurred, preventing false positives caused by micro-suspensions.

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Mechanism: Thermal energy combined with strong HBA solvent disrupts the crystal lattice.

  • Weighing: Accurately weigh the required mass of 2-Cyclobutoxyethane-1-sulfonamide into a sterile, amber glass vial.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 100 mM concentration.

  • Agitation & Thermal Disruption: Vortex the mixture for 60 seconds. If particulates remain, place the vial in a heated ultrasonic bath at 40°C for 5 minutes. The acoustic cavitation and thermal energy will break the initial lattice structure.

  • Self-Validation Step (Tyndall Effect Check): In a darkened room, shine a red or green laser pointer directly through the vial.

    • Pass: The beam is invisible as it passes through the liquid (true solution).

    • Fail: A visible "beam path" of scattered light appears, indicating colloidal aggregates. Return to step 3 or add 10% more solvent.

Protocol B: Green Chemistry Solubilization using NADES

Mechanism: Deep eutectic solvents form a new hydrogen-bonding network with the sulfonamide, drastically lowering its chemical potential in solution 3.

  • NADES Preparation: Combine Choline Chloride and Glycerol in a 1:1 molar ratio in a glass beaker.

  • Eutectic Formation: Heat the mixture to 80°C under continuous magnetic stirring until a completely clear, homogenous liquid is formed (approx. 30-45 minutes). Allow to cool to 37°C.

  • Solute Integration: Add 2-Cyclobutoxyethane-1-sulfonamide to the NADES and stir vigorously at 37°C for 2 hours.

  • Self-Validation Step (Centrifugal Phase Separation): Transfer a 1 mL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

    • Pass: No microscopic pellet at the bottom of the tube.

    • Fail: A visible white pellet indicates the saturation limit has been exceeded.

References

  • Title: Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths Source: ChemRxiv URL: [Link]

  • Title: Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution Source: International Journal of Pharmaceutics (PubMed) URL: [Link]

  • Title: Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility Source: Materials (MDPI) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification for 2-Cyclobutoxyethane-1-sulfonamide

Welcome to the technical support resource for the HPLC purification of 2-Cyclobutoxyethane-1-sulfonamide. This guide is designed for researchers, chromatographers, and drug development professionals to provide field-prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the HPLC purification of 2-Cyclobutoxyethane-1-sulfonamide. This guide is designed for researchers, chromatographers, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to develop robust and efficient purification protocols.

Section 1: Method Development & Initial Parameter Selection

This section addresses the foundational questions for establishing a purification method for 2-Cyclobutoxyethane-1-sulfonamide, a compound whose structure suggests moderate polarity.

FAQ 1: What is the best starting point for column and mobile phase selection?

Answer: For a molecule like 2-Cyclobutoxyethane-1-sulfonamide, a reversed-phase (RP) HPLC approach is the most logical starting point.[1]

  • Stationary Phase (Column): Begin with a standard C18 or C8 column. These are versatile, nonpolar stationary phases that work well for a wide range of compounds.[2] Given the potential for the analyte to be polar, a C8 may provide less retention and faster elution if the compound does not retain well on a C18. For challenging separations involving polar compounds, consider columns with polar-embedded or polar-endcapped functionalities, which are designed to provide better retention under highly aqueous conditions.[3][4][5]

  • Mobile Phase: The standard mobile phase for RP-HPLC is a mixture of purified water and an organic modifier.[6]

    • Organic Modifier: Acetonitrile (ACN) is generally the preferred choice as it has a lower UV cutoff and often provides sharper peaks compared to methanol.[7]

    • Aqueous Phase: Start with HPLC-grade water. As we will discuss next, pH control is critical, so a buffered aqueous phase is almost always necessary.[6]

A good initial approach is to run a "scouting gradient" to determine the approximate solvent composition needed to elute the compound.[8][9]

FAQ 2: How critical is mobile phase pH, and how do I choose the right buffer?

Answer: Mobile phase pH is arguably the most powerful tool for optimizing the separation of ionizable compounds like 2-Cyclobutoxyethane-1-sulfonamide.[10] The sulfonamide group is weakly acidic and can deprotonate, drastically changing the molecule's overall polarity and its interaction with the stationary phase.

  • The Mechanism of pH Influence:

    • At Low pH (e.g., pH 2-4): The sulfonamide group (R-SO₂NH₂) is fully protonated and neutral. In this state, the molecule is less polar and will be retained more strongly on a C18 column. This often leads to better peak shape by minimizing undesirable interactions with residual silanols on the silica support.[11]

    • At High pH (e.g., pH > 8): The sulfonamide group can deprotonate to its anionic form (R-SO₂NH⁻). This ionized form is much more polar and will have significantly less retention, eluting much earlier from the column.[10]

Controlling the pH is essential for achieving reproducible retention times and symmetrical peak shapes.[12] It is recommended to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a stable ionization state.[10][13]

  • Choosing a Buffer: The buffer's role is to maintain a constant pH.[14] The ideal buffer has a pKa value close to the desired mobile phase pH. For initial method development in the acidic range, a phosphate or formate buffer is an excellent choice.

Buffer SystemUseful pH RangeUV Cutoff (approx.)Compatibility
Phosphate (e.g., KH₂PO₄)2.1 - 3.1 & 6.2 - 8.2~200 nmExcellent for UV, can precipitate in high ACN%
Formate (e.g., Formic Acid)2.8 - 4.8~210 nmGood for UV, Volatile (MS-compatible)
Acetate (e.g., Acetic Acid)3.8 - 5.8~210 nmGood for UV, Volatile (MS-compatible)

Pro-Tip: Always adjust the pH of the aqueous buffer before mixing it with the organic solvent. The pH of the mixed mobile phase is not a reliable measure.[14]

FAQ 3: Should I use an isocratic or gradient elution?

Answer: For method development and purification of an unknown or impure sample, always start with a gradient elution .[7][9]

  • Gradient Elution: The composition of the mobile phase changes during the run, typically by increasing the percentage of the organic solvent.[8]

    • Advantages: Ensures all components, from polar to nonpolar, will elute from the column in a reasonable time. It provides sharper peaks for later-eluting compounds and gives a comprehensive overview of the sample's complexity.[7]

  • Isocratic Elution: The mobile phase composition remains constant throughout the run.

    • Advantages: Simpler, requires less sophisticated equipment, and has no column re-equilibration time. It is ideal for routine analysis after a method has been optimized.

The results from an initial scouting gradient can be used to develop an optimized gradient for purification or to determine the ideal solvent percentage for a simple isocratic method if the target compound is well-resolved from impurities.[8]

Section 2: Troubleshooting Common Purification Issues

This section provides a systematic guide to diagnosing and resolving common problems encountered during HPLC purification.

Problem: My peak is tailing severely.

Q1: What is causing the asymmetrical tailing of my 2-Cyclobutoxyethane-1-sulfonamide peak?

Answer: Peak tailing is one of the most common issues in HPLC and typically points to undesirable secondary interactions or chemical effects.[15]

  • Most Likely Cause (for Sulfonamides): Silanol Interactions. The sulfonamide functional group contains basic nitrogen atoms that can interact with acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later and create a "tail".[16]

    • Solution 1: Lower the Mobile Phase pH. By operating at a low pH (e.g., 2.5-3.5) with a phosphate or formic acid buffer, you protonate the silanol groups to Si-OH. This neutralizes their negative charge and dramatically reduces the unwanted ionic interaction, leading to a more symmetrical peak.[11]

    • Solution 2: Use an End-Capped Column. Modern, high-quality columns are "end-capped" to cover many of the residual silanols. Ensure you are using such a column. If your column is old, it may be deteriorating.[16]

  • Other Potential Causes:

    • Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing.[15]

      • Solution: Reduce the injection volume or the concentration of your sample.

    • Column Void or Contamination: A void at the head of the column or a blocked inlet frit can distort the sample path, causing tailing for all peaks.[16][17]

      • Solution: Try back-flushing the column. If this fails, the column may need to be replaced. Using a guard column can protect the analytical column from contamination.[17]

Problem: I am seeing "ghost peaks" in my chromatogram.

Q2: My chromatogram shows peaks in my blank injections or unexpected small peaks in my sample runs. What are they and how do I get rid of them?

Answer: These are known as "ghost peaks" and do not originate from your injected sample.[18] They are typically caused by contamination or carryover within the HPLC system itself.[19][20]

  • Diagnostic Step 1: Isolate the Source.

    • Run a Blank Gradient: Inject your mobile phase (or pure water/ACN) and run your standard gradient. If the ghost peak appears, the source is the mobile phase or the HPLC system.[19][20]

    • If the peak is NOT in the blank: The contamination is coming from your sample preparation (e.g., vials, solvent used to dissolve the sample).[21]

  • Common Causes & Solutions for System-Related Ghost Peaks:

    • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that accumulate on the column at low organic percentages and elute as the gradient ramps up.[20][22]

      • Solution: Always use fresh, high-purity solvents. Prepare the mobile phase daily to prevent degradation.[18] Ensure all glassware is scrupulously clean.

    • System Carryover: Residue from a previous, more concentrated injection can adsorb to the injector needle, valve, or tubing and elute in a subsequent run.[18][21]

      • Solution: Optimize the needle wash/rinse method in your autosampler settings. Use a strong solvent (stronger than your mobile phase B) for the wash cycle.

    • Column Bleed: An aging or unstable column can shed stationary phase, which can sometimes appear as peaks.[19]

      • Solution: Ensure your mobile phase pH and temperature are within the column's specified limits. If the column is old, it may need replacement.

Problem: My retention times are drifting between injections.

Q3: The retention time for my target compound is not stable. Why is it changing from run to run?

Answer: Unstable retention times compromise the reliability of your purification, making it difficult to collect the correct fractions.[23]

  • Common Causes & Solutions:

    • Inadequate Column Equilibration: This is a very common issue, especially in gradient chromatography. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift.[23]

      • Solution: Ensure your gradient method includes a sufficient "post-time" or equilibration step. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after the gradient is complete.

    • Mobile Phase Composition Change: The organic component of the mobile phase (e.g., acetonitrile) is often more volatile than the aqueous component. Over time, evaporation can change the solvent ratio, making the mobile phase weaker and increasing retention times.[23]

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs loosely covered to minimize evaporation.[18]

    • Temperature Fluctuations: Chromatography is sensitive to temperature. Changes in ambient lab temperature can affect mobile phase viscosity and retention.[23]

      • Solution: Use a column oven to maintain a constant, stable temperature.

    • Pump or System Leaks: A small, often unnoticeable leak in a fitting or pump seal will cause the flow rate to be inconsistent, directly impacting retention times.[23]

      • Solution: Perform a visual inspection of all fittings. Monitor the system pressure; unusual fluctuations can indicate a leak or a bubble in the pump.

Section 3: Experimental Protocols & Data

This section provides actionable protocols for method development and optimization.

Protocol 1: Generic Scouting Gradient for Initial Method Development

This protocol is designed to quickly assess the retention behavior of 2-Cyclobutoxyethane-1-sulfonamide and its impurities.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of ~1 mg/mL.

  • Run Conditions:

ParameterValueRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable performance.
Injection Vol. 5 µLMinimizes potential for overload.
Detection UV, 230 nm & 254 nmGeneric wavelengths to start with. Adjust based on the analyte's UV spectrum.
Gradient 5% to 95% B in 20 minA broad, linear gradient to elute a wide range of compounds.[8]
Hold Hold at 95% B for 5 minTo elute any highly nonpolar compounds.
Equilibration Return to 5% B and hold for 10 minTo ensure the column is ready for the next injection.

Section 4: Visualization & Workflows

Visual aids can simplify complex decision-making processes in HPLC troubleshooting.

Diagram 1: General HPLC Troubleshooting Workflow

This flowchart provides a logical path for diagnosing common HPLC issues.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Issues cluster_ghost Extraneous Peaks start Identify Problem peak_shape Poor Peak Shape (Tailing, Fronting, Split) start->peak_shape retention Retention Time Drift start->retention resolution Poor Resolution start->resolution ghost Ghost Peaks start->ghost ps_cause1 Check pH vs. pKa (Silanol Interactions) peak_shape->ps_cause1 Tailing? ps_cause2 Check Sample Load (Overload?) peak_shape->ps_cause2 Fronting? ps_cause3 Check Column Health (Void? Frit Blockage?) peak_shape->ps_cause3 All Peaks Bad? rt_cause1 Check Equilibration Time (Sufficient?) retention->rt_cause1 rt_cause2 Check Mobile Phase (Fresh? Covered?) retention->rt_cause2 rt_cause3 Check System (Temp Stable? Leaks?) retention->rt_cause3 gh_cause1 Run Blank Injection ghost->gh_cause1 gh_sol1 Source: System/Mobile Phase (Use fresh solvents) gh_cause1->gh_sol1 Peak Present gh_sol2 Source: Sample Prep (Check vials/solvent) gh_cause1->gh_sol2 Peak Absent

Caption: A logical workflow for troubleshooting common HPLC problems.

Diagram 2: Effect of pH on Sulfonamide Retention in RP-HPLC

This diagram illustrates the chemical principle behind pH optimization.

pH_Effect cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 8) low_ph_species R-SO2NH2 (Neutral, Less Polar) low_ph_result Stronger Retention on C18 Column low_ph_species->low_ph_result More Hydrophobic Interaction equilibrium pH Controls Equilibrium low_ph_species->equilibrium high_ph_species R-SO2NH⁻ (Anionic, More Polar) high_ph_result Weaker Retention on C18 Column high_ph_species->high_ph_result Less Hydrophobic Interaction equilibrium->high_ph_species

Caption: Impact of mobile phase pH on the ionization and retention of sulfonamides.

Section 5: References

  • Waters Corporation. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Wyatt Technology. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • CHROMacademy. (n.d.). Understanding Gradient HPLC. Chromatography Online. [Link]

  • Chromatography & Spectroscopy. (2024, November 30). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography. [Link]

  • The Pharma Guide. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Dolan, J. W. (2012, July 1). Back to Basics: Troubleshooting, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Novotná, K., et al. (n.d.). Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. PMC. [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Agilent. (2014, April 2). Gradient Design and Development. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • ACS Publications. (2007, August 1). Simultaneous Characterization of Perfluoroalkyl Carboxylate, Sulfonate, and Sulfonamide Isomers by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • PubChemLite. (2026). 2-cyclobutoxyethane-1-sulfonamide (C6H13NO3S). [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • NextSDS. (n.d.). 2-cyclobutylethane-1-sulfonamide — Chemical Substance Information. [Link]

  • PubMed. (n.d.). pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. [Link]

  • ResearchGate. (2024, May 2). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]

  • Spisz, A., et al. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]

  • PubChem. (n.d.). 2-Cyclopropylethane-1-sulfonamide. [Link]

  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Research Journal of Pharmacy and Technology. (2020, December 23). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Side Reactions in 2-Cyclobutoxyethane-1-sulfonamide Coupling Reactions

Welcome to the technical support center for troubleshooting and optimizing the synthesis of 2-Cyclobutoxyethane-1-sulfonamide and its derivatives. This guide is designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting and optimizing the synthesis of 2-Cyclobutoxyethane-1-sulfonamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with sulfonamide coupling reactions. Here, we will delve into the common side reactions encountered during these syntheses, explain their underlying mechanisms, and provide actionable, field-tested strategies to mitigate them. Our focus is on ensuring the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for forming the sulfonamide bond in this context?

The most common and direct method for synthesizing 2-Cyclobutoxyethane-1-sulfonamide and related structures is the reaction of 2-Cyclobutoxyethane-1-sulfonyl chloride with a primary or secondary amine.[1][2] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1]

Q2: I'm observing a significant amount of a highly polar byproduct that doesn't correspond to my desired product. What could it be?

A highly polar byproduct is often the sulfonic acid, 2-Cyclobutoxyethane-1-sulfonic acid. This arises from the hydrolysis of the starting sulfonyl chloride.[1][3] Sulfonyl chlorides are sensitive to moisture, and any water present in the reaction mixture, whether from solvents, reagents, or atmospheric humidity, can lead to this side reaction.[3][4]

Q3: My TLC analysis shows a less polar spot in addition to my product. What is this likely to be, and how can I avoid it?

When coupling with a primary amine, a common, less polar byproduct is the di-sulfonylated amine.[1] This occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide. This side reaction is more likely if an excess of the sulfonyl chloride is used or if the reaction is run at elevated temperatures for an extended period.[1]

Q4: Can the solvent I choose lead to side reactions?

Absolutely. If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[1] This is a critical consideration, as some sulfonate esters are known to be potentially genotoxic.[1] Therefore, using anhydrous, aprotic solvents is highly recommended.

Troubleshooting Guide: Common Side Reactions and Their Prevention

This section provides a systematic approach to identifying and mitigating common side reactions during the coupling of 2-Cyclobutoxyethane-1-sulfonyl chloride with amines.

Issue 1: Formation of 2-Cyclobutoxyethane-1-sulfonic Acid (Hydrolysis)

Mechanism: The electrophilic sulfur atom of the sulfonyl chloride is attacked by water, a competing nucleophile, leading to the formation of the corresponding sulfonic acid. This byproduct is unreactive towards the amine and represents a loss of your starting material.[3]

Prevention Strategies:

  • Rigorous Anhydrous Conditions: This is the most critical factor. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Solvent and Reagent Purity: Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent.[3] Ensure your amine and base are also dry.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.[3]

Visualizing the Reaction Pathways:

SC 2-Cyclobutoxyethane-1-sulfonyl Chloride Product Desired Sulfonamide Product SC->Product + Amine SulfonicAcid Sulfonic Acid Byproduct SC->SulfonicAcid + Water (Hydrolysis) Amine Primary/Secondary Amine Amine->Product HCl HCl Base Base Salt Base-HCl Salt Base->Salt + HCl Water Water (Contaminant) Water->SulfonicAcid

Caption: Desired sulfonamide formation versus hydrolysis side reaction.

Issue 2: Formation of Di-sulfonated Byproduct

Mechanism: After the initial formation of the desired mono-sulfonamide from a primary amine, the remaining N-H proton can be abstracted by the base, rendering the nitrogen nucleophilic again. This can then react with a second molecule of the sulfonyl chloride.

Prevention Strategies:

StrategyRationale
Control Stoichiometry Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine (1.1 to 1.2 equivalents).[1]
Control Temperature Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the second sulfonylation.[1]
Slow Addition Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low instantaneous concentration of the sulfonyl chloride.
Reaction Monitoring Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting amine is consumed.[1]

Visualizing the Reaction Pathways:

SC Sulfonyl Chloride Amine Primary Amine MonoProduct Mono-sulfonamide (Desired) Amine->MonoProduct + Sulfonyl Chloride (1st eq.) DiProduct Di-sulfonated Byproduct MonoProduct->DiProduct + Sulfonyl Chloride (2nd eq.)

Caption: Stepwise formation of mono- and di-sulfonated products.

Issue 3: Low or No Product Formation

Possible Causes & Solutions:

  • Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed during storage.[4][5] It is crucial to use a fresh or properly stored reagent.

  • Low Amine Reactivity: Sterically hindered or electron-deficient amines can be poor nucleophiles.[5] In such cases, you may need to use more forcing conditions (e.g., higher temperature, stronger base, or longer reaction time), but be mindful of promoting side reactions. Alternatively, consider alternative coupling methods.[4]

  • Incorrect Stoichiometry: Double-check all calculations and measurements to ensure the correct ratio of reactants.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Mono-Substituted Sulfonamide

This protocol provides a general method for the reaction of 2-Cyclobutoxyethane-1-sulfonyl chloride with a primary amine.

Materials:

  • 2-Cyclobutoxyethane-1-sulfonyl chloride (1.0 equivalents)

  • Primary amine (1.05 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[1]

  • Non-nucleophilic base (e.g., Triethylamine, Pyridine) (1.1 equivalents)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[1]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary amine and the base in the anhydrous solvent. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve the 2-Cyclobutoxyethane-1-sulfonyl chloride in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the starting amine using TLC or LC-MS.[1]

  • Workup and Purification: Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.[1] If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous sodium bicarbonate), and brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[4]

Protocol 2: Troubleshooting Difficult Purifications

If the desired sulfonamide has a similar polarity to the byproducts, making chromatographic separation challenging, consider the following:

  • Crystallization: This can be a highly effective alternative to chromatography for purification.

  • Extraction pH Adjustment: Carefully adjusting the pH of the aqueous phase during workup can help to selectively move acidic (sulfonic acid) or basic (unreacted amine) impurities into the aqueous layer, simplifying the purification of the neutral product in the organic layer.

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

How to scale up 2-Cyclobutoxyethane-1-sulfonamide production safely

Technical Support Center: Safe Scale-Up of 2-Cyclobutoxyethane-1-sulfonamide Overview & Chemical Context The transition from discovery scale (1–50 mg) to process scale (100 g–1 kg) for 2-cyclobutoxyethane-1-sulfonamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Safe Scale-Up of 2-Cyclobutoxyethane-1-sulfonamide

Overview & Chemical Context

The transition from discovery scale (1–50 mg) to process scale (100 g–1 kg) for 2-cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8) requires a fundamental shift in synthetic strategy. In medicinal chemistry, this strained carbocycle is prized for improving metabolic stability, inducing conformational restriction, and serving as an aryl bioisostere[1]. However, standard discovery routes often rely on stoichiometric strong bases and hazardous electrophiles that are incompatible with large-scale manufacturing.

This guide provides a self-validating framework, troubleshooting FAQs, and optimized protocols for safely scaling up this critical building block.

Process Route Selection & Troubleshooting (FAQ)

Q: What is the most scalable and safe synthetic route for 2-cyclobutoxyethane-1-sulfonamide? A: The Oxa-Michael addition of cyclobutanol to vinylsulfonamide is the premier scalable route. It is highly atom-economical and avoids the generation of sulfonyl chloride intermediates, which would otherwise require harsh, corrosive conditions (e.g., POCl₃) and toxic ammonia gas for amination. The Oxa-Michael strategy has been thoroughly validated in the literature for the rapid, high-yield synthesis of complex sultams and aliphatic sulfonamides[2],[3].

Q: During our 50g scale-up, the reaction mixture became highly viscous, and the yield plummeted to 30%. What is the root cause? A: This is a classic symptom of anionic homopolymerization of vinylsulfonamide . In discovery chemistry, reagents are often mixed rapidly at room temperature. At scale, the combination of a high monomer concentration, inadequate heat dissipation (exotherm), and a strong alkoxide base initiates a runaway polymerization cascade. Causality & Fix: You must decouple the alkoxide formation from the electrophile addition. Form the cyclobutoxide first, then dose the vinylsulfonamide slowly over 2–3 hours while strictly maintaining the internal temperature between 10 °C and 15 °C. This keeps the steady-state concentration of the monomer low, favoring the thermodynamic cross-reaction (Oxa-Michael) over kinetic homopolymerization.

Q: Our discovery protocol uses 1.2 equivalents of Sodium Hydride (NaH). Is this safe for a 100g batch? A: No. Using stoichiometric NaH at scale generates dangerous volumes of highly flammable hydrogen gas. Furthermore, the Oxa-Michael addition is inherently a base-catalyzed process. The intermediate carbanion generated after the initial addition is basic enough to deprotonate another molecule of cyclobutanol, propagating the catalytic cycle. Causality & Fix: Switch to a catalytic amount (0.1 equiv) of Potassium tert-butoxide (KOtBu). This eliminates the hydrogen gas hazard, reduces the overall basicity of the medium (minimizing side reactions), and is fully sufficient to drive the reaction to >98% conversion.

Q: Vinylsulfonamide is restricted in our facility due to safety protocols. Is there a viable alternative route? A: Yes, you can utilize a Rongalite-mediated interrupted alkylation [4]. In this route, 2-cyclobutoxyethyl bromide is reacted with sodium hydroxymethylsulfinate (Rongalite) to form a sulfinate intermediate. This is followed by oxidative chlorination (using N-Chlorosuccinimide) and subsequent amination with aqueous ammonia. While longer, it uses shelf-stable, inexpensive reagents and avoids reactive vinyl species[4].

Process Workflows & Visualizations

OxaMichael N1 Cyclobutanol (1.0 equiv) N2 Deprotonation KOtBu (0.1 equiv), THF, 0°C N1->N2 N4 Oxa-Michael Addition 10-15°C, 4h N2->N4 N3 Vinylsulfonamide (1.05 equiv) N3->N4 Controlled dosing (Prevents polymerization) N5 Reaction Quench Sat. NH4Cl (aq) N4->N5 IPC: >98% conversion N6 Workup & Extraction EtOAc N5->N6 N7 Crystallization EtOAc / Heptane N6->N7 N8 2-Cyclobutoxyethane- 1-sulfonamide N7->N8 Yield: 82-85%

Figure 1: Scalable Oxa-Michael addition workflow for 2-cyclobutoxyethane-1-sulfonamide synthesis.

RongaliteRoute A1 2-Cyclobutoxyethyl bromide A2 Rongalite (Na+ HOCH2SO2-) DMF, 60°C A1->A2 A3 Interrupted Alkylation Sulfinate Intermediate A2->A3 SN2 Displacement A4 Oxidative Chlorination NCS, H2O/MeCN A3->A4 Cleavage of hydroxymethyl group A5 Amination NH3 (aq), 0°C A4->A5 Sulfonyl Chloride Formation A6 2-Cyclobutoxyethane- 1-sulfonamide A5->A6

Figure 2: Alternative synthesis via Rongalite-mediated interrupted alkylation.

Quantitative Data: Scale-Up Optimization Parameters

ParameterDiscovery Scale (1g)Process Scale (100g)Mechanistic Rationale for Scale-Up Change
Base Catalyst NaH (1.1 equiv)KOtBu (0.1 equiv)Eliminates hazardous H₂ gas evolution. The reaction is catalytically driven; 0.1 equiv KOtBu is sufficient to initiate the cycle.
Solvent DMFTHFTHF provides superior heat capacity for exotherm control and is easily removed during workup, unlike high-boiling DMF.
Electrophile Dosing All-at-once additionSlow addition (2 hrs)Maintains a low steady-state concentration of vinylsulfonamide, preventing anionic homopolymerization.
Reaction Temp 25 °C (Room Temp)10–15 °CSuppresses thermal runaway. Lower temperatures favor the thermodynamic Oxa-Michael product over degradation pathways.

Step-by-Step Methodology: 100g Scale Synthesis via Oxa-Michael Addition

Self-Validating System: This protocol is designed with built-in physical and analytical checkpoints to ensure process safety and product integrity. Do not proceed to subsequent phases if IPC (In-Process Control) criteria are not met.

Phase 1: Setup and Initiation

  • Reactor Preparation: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, an internal PT100 temperature probe, and a nitrogen inlet. Purge the system with N₂ for 15 minutes to ensure an anhydrous environment.

  • Substrate Loading: Charge the reactor with anhydrous THF (800 mL) and cyclobutanol (40.4 g, 0.56 mol). Set the jacket temperature to 0 °C.

  • Catalyst Activation: Once the internal temperature reaches < 5 °C, slowly add Potassium tert-butoxide (KOtBu) (6.3 g, 0.056 mol) in three equal portions.

    • Causality: Portion-wise addition prevents localized heating. Stir for 30 minutes to ensure complete equilibration to the highly nucleophilic cyclobutoxide anion.

Phase 2: Controlled Dosing (Critical Step) 4. Electrophile Preparation: In a separate, dry Erlenmeyer flask, dissolve vinylsulfonamide (63.0 g, 0.59 mol) in anhydrous THF (200 mL). 5. Dosing: Transfer the vinylsulfonamide solution to a pressure-equalizing dropping funnel. Begin dosing into the reactor at a rate of ~1.5 mL/min.

  • Safety & Causality: Adjust the jacket cooling to strictly maintain the internal temperature between 10 °C and 15 °C. If the temperature exceeds 15 °C, pause dosing immediately. This prevents the exothermic anionic polymerization of the monomer.

Phase 3: Maturation and Isolation 6. Maturation: After dosing is complete, adjust the jacket to 15 °C and stir for 4 hours.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC. Proceed to step 7 only when cyclobutanol conversion is >98%.

  • Quench: Cool the reactor to 5 °C. Slowly add saturated aqueous NH₄Cl (300 mL) over 15 minutes to neutralize the catalyst and halt the reaction.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 400 mL). Wash the combined organic layers with brine (300 mL) to remove residual salts and water.

  • Crystallization: Concentrate the organic layer under reduced pressure (30 °C, 150 mbar) to a residual volume of approximately 150 mL. Transfer to a flask equipped with an overhead stirrer. Slowly add cold Heptane (300 mL) dropwise over 1 hour to induce crystallization.

  • Filtration: Filter the resulting white crystalline solid through a Buchner funnel. Wash the filter cake with ice-cold Heptane (50 mL) and dry in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation (Release): The final product must exhibit a sharp melting point and display characteristic FTIR stretches for sulfonamide N-H (~3200-3300 cm⁻¹) and S=O (~1350, 1150 cm⁻¹).

References

  • Benchchem. "2-Cyclobutoxyethane-1-sulfonamide|CAS 1340111-55-8". Benchchem Database.
  • Hanson, P. R., et al. "“Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins". Organic Letters, ACS Publications.
  • ResearchGate. "A summary of seven- and eight-membered ring sultam syntheses via three Michael addition reactions".
  • Shavnya, A., et al. "Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones". Organic Letters, ResearchGate.

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 2-Cyclobutoxyethane-1-sulfonamide Batch Synthesis

Welcome to the technical support guide for the synthesis of 2-Cyclobutoxyethane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Cyclobutoxyethane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during batch synthesis. Our focus is on providing practical, in-depth solutions to impurity-related issues, ensuring the final Active Pharmaceutical Ingredient (API) meets the highest standards of quality and consistency.

Section 1: Understanding the Synthetic Pathway and Impurity Landscape

The synthesis of 2-Cyclobutoxyethane-1-sulfonamide is a multi-step process that requires precise control over reaction conditions to minimize the formation of process-related impurities and degradation products. A typical synthetic route involves the formation of an ether followed by sulfonamidation. Understanding this pathway is the first step in effective troubleshooting.

A common synthetic approach is the reaction of 2-cyclobutoxyethanol with a sulfonamidation agent. The most direct method involves reacting the alcohol with sulfamoyl chloride in the presence of a suitable base.

Diagram 1: Synthetic Route for 2-Cyclobutoxyethane-1-sulfonamide

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Sulfonamidation Cyclobutanol Cyclobutanol Intermediate 2-Cyclobutoxyethanol Cyclobutanol->Intermediate Base (e.g., NaH) EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Product 2-Cyclobutoxyethane-1-sulfonamide Intermediate->Product Base (e.g., Pyridine) SulfamoylChloride Sulfamoyl Chloride (ClSO2NH2) SulfamoylChloride->Product

Caption: A potential two-step synthesis of 2-Cyclobutoxyethane-1-sulfonamide.

Controlling impurities is paramount for ensuring the safety and efficacy of the final drug product.[1][] The table below summarizes the most probable impurities based on this synthetic route.

Table 1: Potential Impurities in 2-Cyclobutoxyethane-1-sulfonamide Synthesis

Impurity NameStructureLikely Origin
IMP-1: 2-CyclobutoxyethanolC₄H₇OCH₂CH₂OHUnreacted starting material from Step 2.
IMP-2: Sulfamic AcidH₂NSO₃HHydrolysis of sulfamoyl chloride.
IMP-3: Bis(2-cyclobutoxyethyl) ether(C₄H₇OCH₂CH₂)₂ODimerization of 2-cyclobutoxyethanol under acidic conditions or high temperature.
IMP-4: 2-Cyclobutoxyethyl sulfamateC₄H₇OCH₂CH₂OSO₂NH₂Isomeric impurity from reaction at the oxygen atom instead of the nitrogen.
IMP-5: Cyclopentanol derivativesC₅H₉OHAcid-catalyzed rearrangement and ring-expansion of the cyclobutane moiety.[3]
IMP-6: Residual Solventse.g., Toluene, PyridineIncomplete removal during work-up and purification.
Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

FAQ 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis. How do I identify them?

Question: My initial purity analysis by HPLC shows the main product peak and several other significant peaks that I cannot account for. What is the best strategy for their identification?

Answer: Observing unexpected peaks is a common challenge stemming from unreacted starting materials, side-products, or degradation. A systematic approach is crucial for identification. The goal of impurity profiling is to identify and quantify all components present at a level greater than 0.1%.[4]

Causality:

  • Kinetics vs. Thermodynamics: The desired reaction may be kinetically favored, but given enough time or excessive heat, thermodynamically more stable side-products can form.

  • Reagent Stability: Sulfamoyl chloride is highly susceptible to moisture, hydrolyzing into sulfamic acid (IMP-2). This not only consumes the reagent but introduces an acidic impurity that can catalyze other side reactions, such as the rearrangement of the cyclobutane ring (leading to IMP-5).[3]

  • Reaction Specificity: While the alcohol is intended to react with the sulfamoyl chloride via the amine, reaction at the sulfonamide's oxygen can occur under certain conditions, leading to isomeric impurities like sulfamate esters (IMP-4).

Troubleshooting Workflow:

Diagram 2: Impurity Identification Workflow

G Start Unexpected Peak(s) in HPLC LCMS Analyze by LC-MS to get Molecular Weight Start->LCMS DB Compare MW with Potential Impurities (Table 1) LCMS->DB Match Potential Match Found? DB->Match Spike Spike Sample with Synthesized Standard Match->Spike Yes NoMatch No Obvious Match Match->NoMatch No Confirm Co-elution Confirms Identity Spike->Confirm Forced Perform Forced Degradation Study NoMatch->Forced Isolate Isolate Impurity (Prep-HPLC / Column) Forced->Isolate NMR Characterize by NMR, HRMS Isolate->NMR

Caption: A systematic workflow for identifying unknown impurities.

Experimental Protocol: Impurity Identification

  • LC-MS Analysis: Analyze the crude sample using a High-Resolution LC-MS/MS system. This provides the molecular weight of the impurity peaks, which is the most critical first piece of information.[5]

  • Database Comparison: Compare the observed molecular weights against the potential impurities listed in Table 1 and other plausible side-products.

  • Spiking Study: If a potential impurity is identified and a standard is available (or can be synthesized), spike the sample with a small amount of the standard. If the HPLC peak area increases without a new peak appearing, the identity is likely confirmed.[6]

  • Forced Degradation: If the impurity is suspected to be a degradant, perform a forced degradation study. Expose the pure API to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines.[5] Analysis of these samples can help identify degradation products. Maximum degradation for sulfonamides is often observed under basic conditions.[5]

  • Isolation and Characterization: For critical unknown impurities, isolation via preparative HPLC or column chromatography is necessary.[4] The pure impurity can then be definitively characterized using spectroscopic techniques like NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).[4][7]

FAQ 2: My reaction yield is low, and the crude product has a high impurity profile. What are the likely causes?

Question: My sulfonamidation reaction is consistently resulting in low yields (<60%) and the HPLC of the crude material shows multiple impurities. How can I optimize the reaction?

Answer: Low yield coupled with high impurity levels points to suboptimal reaction conditions or poor raw material quality.[8] Achieving batch-to-batch consistency requires identifying and controlling Important Process Parameters (IPPs).[1]

Causality and Optimization Strategies:

  • Moisture Control (The Critical Factor):

    • Why it Matters: Water will rapidly consume sulfamoyl chloride, reducing the effective stoichiometry and generating acidic byproducts that can harm the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Selection and Stoichiometry:

    • Why it Matters: The reaction generates HCl, which must be scavenged by a base.[9] An insufficient amount of base will leave the reaction mixture acidic, promoting side reactions. An overly strong or nucleophilic base can react with the starting materials or product.

    • Solution: Pyridine is a common choice as it acts as both a base and a catalyst. Triethylamine (TEA) is another option. Use at least 2.0 equivalents of the base: one to neutralize the HCl produced and one to deprotonate the alcohol starting material.

  • Temperature Control:

    • Why it Matters: The initial reaction is often exothermic. Uncontrolled temperature can lead to the formation of undesired byproducts.

    • Solution: The addition of sulfamoyl chloride to the solution of alcohol and base should be done slowly at a reduced temperature (e.g., 0-5 °C) to control the exotherm.[10] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.

  • Order of Addition:

    • Why it Matters: Adding the alcohol to the sulfamoyl chloride can create localized high concentrations of the electrophile, promoting side reactions.

    • Solution: The standard and recommended procedure is to add the sulfamoyl chloride (either neat or as a solution in an anhydrous solvent) portion-wise to a solution of the 2-cyclobutoxyethanol and base.

Table 2: Recommended vs. Problematic Reaction Conditions

ParameterRecommended ConditionPotential Problem & Consequence
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)Presence of water leads to reagent decomposition.
Temperature 0 °C for addition, then warm to 25 °CHigh temperatures (>40 °C) can increase side-product formation.
Base Pyridine or TEA (≥ 2.0 eq.)< 2.0 eq. leads to an acidic environment and potential ring-opening.
Atmosphere Inert (N₂ or Ar)Air (moisture) will hydrolyze sulfamoyl chloride.
FAQ 3: I have identified unreacted 2-cyclobutoxyethanol (IMP-1) in my final product. What is the best purification strategy?

Question: After work-up, my NMR and HPLC analysis shows 5-10% of unreacted 2-cyclobutoxyethanol. My attempts at recrystallization have failed to remove it effectively. What should I do?

Answer: Removing a starting material with similar polarity to the product can be challenging. A combination of chemical quenching and optimized physical purification is often the most effective approach.

Causality:

  • Polarity: Both the product (a sulfonamide) and the starting material (an alcohol) contain polar functional groups capable of hydrogen bonding. This can cause them to have similar affinities for chromatography stationary phases or to co-crystallize.

  • Incomplete Reaction: The presence of this impurity is a direct result of an incomplete reaction, which could be due to insufficient reagent, short reaction time, or deactivation of the sulfamoyl chloride by moisture.

Resolution Strategies:

  • Aqueous Wash Optimization (Work-up):

    • Rationale: The sulfonamide product is weakly acidic, while the alcohol is neutral. This difference in chemical properties can be exploited.

    • Protocol: During the aqueous work-up, wash the organic layer (e.g., DCM or Ethyl Acetate) with a dilute base solution (e.g., 1M NaOH or 5% NaHCO₃ solution). This will deprotonate the sulfonamide, making it soluble in the aqueous layer, while the neutral alcohol impurity remains in the organic layer. Subsequently, re-acidify the aqueous layer with dilute acid (e.g., 1M HCl) to precipitate the pure product, which can then be extracted back into an organic solvent or filtered.

  • Optimized Recrystallization:

    • Rationale: A systematic solvent screen is necessary to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in the mother liquor.

    • Protocol:

      • Start with a solvent screening process using small amounts of the impure product. Test solvents like isopropanol (IPA), ethyl acetate (EtOAc), acetonitrile (ACN), and toluene, as well as binary mixtures (e.g., EtOAc/Heptane, IPA/Water).

      • Dissolve the crude material in a minimal amount of the chosen hot solvent.

      • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.

      • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

      • Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the purification.

Table 3: Example Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Isopropanol (IPA)HighModeratePoorNot ideal, high product loss.
Ethyl Acetate / HeptaneHigh (in hot EtOAc)Low (after Heptane addition)GoodPromising. Optimize the ratio.
TolueneModerateLowExcellentGood choice for high purity.
Section 3: Standardized Protocols
Protocol 1: Standard HPLC-UV Method for Impurity Profiling

This method provides a baseline for analyzing the purity of 2-Cyclobutoxyethane-1-sulfonamide batches.[11]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve in a 50:50 mixture of Acetonitrile:Water.[6]

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
References
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.Benchchem.
  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
  • Troubleshooting.The Pharma Master.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.Trends in Sciences.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide.Research Journal of Pharmacy and Technology.
  • Sulfonamide derivatives: Synthesis and applications.
  • Yield, purity, and characteristic impurities of the sulfonamide...
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.HWI group.
  • Achieving Batch to Batch Consistency in API Synthesis.zaikagroup.com.
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).zaikagroup.com.
  • 1-ethenyl-cyclobutene stability under acidic conditions.Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 2-Cyclobutoxyethane-1-sulfonamide

Welcome to the technical support guide for the crystallization of 2-Cyclobutoxyethane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 2-Cyclobutoxyethane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and other structurally related sulfonamide compounds. Our approach is grounded in first principles of physical chemistry and extensive field experience to ensure you can develop a robust and reproducible crystallization process.

Introduction: The Criticality of Crystallization for Sulfonamide APIs

The solid-state form of an Active Pharmaceutical Ingredient (API) like 2-Cyclobutoxyethane-1-sulfonamide is a critical quality attribute. The crystalline state is generally more thermodynamically stable than the amorphous state, which is crucial for ensuring a drug's shelf life and preventing physical changes during storage.[1] Furthermore, the specific crystal form, or polymorph, can significantly impact key properties such as solubility and dissolution rate, which directly affect the drug's bioavailability.[1] The size and shape (habit) of the crystals also influence bulk properties like flowability and compressibility, which are vital for successful downstream manufacturing processes like tableting.[1] This guide provides a systematic approach to overcoming common hurdles and optimizing your crystallization protocol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful crystallization strategy.

Q1: What are the primary molecular features of 2-Cyclobutoxyethane-1-sulfonamide that will influence my choice of solvent?

A1: The structure of 2-Cyclobutoxyethane-1-sulfonamide presents a classic challenge for solvent selection. It contains both polar and non-polar moieties. The sulfonamide group (-SO₂NH₂) is highly polar and capable of forming strong hydrogen bonds, while the cyclobutoxy and ethane components provide a non-polar, hydrophobic character.[2][3] This dual nature means that a single solvent is often insufficient. A solvent system with intermediate polarity, or a mixture of solvents, is typically required.[3] For instance, alcohols like ethanol or isopropanol can solvate the non-polar regions, while the addition of water can help solvate the polar sulfonamide group.[1][3]

Q2: What are the key thermodynamic and kinetic factors I must control?

A2: Successful crystallization depends on the precise control of both thermodynamics (solubility) and kinetics (nucleation and growth). The three most critical parameters are:

  • Solvent Choice: This is the most important factor. The ideal solvent should dissolve the compound moderately or sparingly at room temperature but completely at an elevated temperature.[1]

  • Supersaturation: This is the driving force for crystallization. A supersaturated state must be achieved for crystals to form, but if the level of supersaturation is too high, the compound may precipitate rapidly as an amorphous solid ("crash out") rather than forming an ordered crystal lattice.[1]

  • Temperature: Temperature directly controls solubility and therefore the level of supersaturation. A controlled, slow cooling rate is essential for growing large, high-quality crystals.[1] Rapid cooling often leads to amorphous material or poor-quality crystals.[1]

Q3: I am observing different crystal forms (polymorphs) between batches. How can I control this?

A3: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in sulfonamides.[4] These different forms can arise from variations in intermolecular interactions, particularly the hydrogen bonding involving the sulfonamide group.[2][5] Since polymorphs can have different physical properties, control is essential.[4] Key control strategies include:

  • Standardize Conditions: Strictly control all crystallization parameters: solvent choice, cooling rate, agitation, and temperature. Even minor deviations can favor a different polymorph.[4]

  • Seeding: Introduce a small quantity of a seed crystal of the desired polymorph into a slightly supersaturated solution. This provides a template for the growth of that specific form, bypassing the stochastic nature of primary nucleation.[4]

  • Solvent Selection: The solvent can play a directive role in which polymorph is formed. Experiment with solvents of varying polarity and hydrogen-bonding capabilities (e.g., protic vs. aprotic) to identify conditions that consistently produce the desired form.[4]

Part 2: Troubleshooting Common Crystallization Issues

This section provides a systematic guide to diagnosing and solving specific problems you may encounter during your experiments.

Problem 1: My compound is "oiling out" instead of forming crystals.
  • Symptom: Instead of a crystalline solid, an immiscible liquid or a viscous, sticky gum forms as the solution cools.

  • Scientific Rationale: "Oiling out" occurs when the solute separates from the solution at a temperature that is above its melting point in that particular solvent system.[1] It can also be caused by a high concentration of impurities, which can depress the melting point of the eutectic mixture.[1] The resulting "oil" is typically an impure, supercooled liquid version of your compound.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to reduce the saturation level. Allow this slightly more dilute solution to cool much more slowly.[1]

    • Lower the Crystallization Temperature: The chosen solvent's boiling point may be too high. Switch to a lower-boiling point solvent or a solvent mixture that allows for dissolution and crystallization to occur well below the compound's melting point.[4]

    • Change the Solvent System: The solvent may be too non-polar. Experiment with a more polar solvent or a solvent/anti-solvent system to induce crystallization at a lower temperature.[1]

    • Preliminary Purification: If the crude product is highly impure, the impurities may be preventing proper lattice formation. Consider a preliminary purification step, such as column chromatography, before attempting crystallization.[1]

Problem 2: My product is an amorphous powder, not crystalline.
  • Symptom: Upon cooling, a very fine powder rapidly precipitates or "crashes out" of the solution.

  • Scientific Rationale: Amorphous solids form when molecules solidify too quickly, preventing them from arranging into an ordered, thermodynamically stable crystal lattice. This is typically caused by creating a state of very high supersaturation too rapidly.[1]

  • Solutions:

    • Drastically Reduce the Cooling Rate: This is the most critical factor. Do not place the flask directly in an ice bath. Allow it to cool to room temperature on the benchtop, insulated with a cloth or paper towels, over several hours. Slow cooling is paramount for growing ordered crystals.[4]

    • Use a Solvent/Anti-solvent System: This method avoids temperature gradients altogether. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until turbidity persists. This provides fine control over the rate of supersaturation.[4]

    • Increase the Solvent Volume: Start with slightly more than the minimum amount of hot solvent required for dissolution. This creates a less concentrated solution, lowering the supersaturation level at any given temperature during cooling and thus slowing down the precipitation process.[6]

Problem 3: I'm getting a very low yield of crystals.
  • Symptom: After filtration and drying, the recovered mass of crystalline material is significantly lower than expected.

  • Scientific Rationale: Low recovery is most often due to using an excessive amount of solvent, leaving a significant portion of the product dissolved in the mother liquor even after cooling.[1] Other causes include incomplete cooling or premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the boiling mixture until the last of the solid just dissolves.[1]

    • Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation by minimizing the compound's solubility in the cold solvent.[4]

    • Recover from Mother Liquor: Before discarding the filtrate (mother liquor), you can try to recover more product by evaporating a portion of the solvent and attempting a second crystallization.[1]

    • Optimize Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-warmed to prevent the product from crystallizing prematurely on the filter paper.[1]

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

G start Begin Crystallization Protocol q1 Did crystals form upon cooling? start->q1 no_xtals Problem: No Crystals Formed q1->no_xtals No yes_xtals Crystals Formed q1->yes_xtals Yes induce Action: Induce Nucleation - Scratch flask with glass rod - Add a seed crystal no_xtals->induce q2 Did crystals form after induction? induce->q2 too_much_solvent Diagnosis: Too much solvent used Action: Reduce solvent volume (e.g., rotary evaporation) & re-cool q2->too_much_solvent No q2->yes_xtals Yes q3 What is the appearance of the solid? yes_xtals->q3 oiled_out Problem: 'Oiled Out' (Liquid/Gum) q3->oiled_out Oil/Gum amorphous Problem: Amorphous Powder (Crashed Out) q3->amorphous Fine Powder good_xtals Observation: Crystalline Solid q3->good_xtals Crystals solve_oil Action: 1. Re-heat, add more solvent 2. Cool much slower 3. Change solvent system oiled_out->solve_oil solve_amorphous Action: 1. Re-dissolve, slow down cooling rate 2. Use anti-solvent method amorphous->solve_amorphous q4 Is the yield acceptable? good_xtals->q4 low_yield Problem: Low Yield Action: Re-evaluate solvent volume and ensure complete cooling q4->low_yield No end Process Optimized q4->end Yes

Caption: A workflow for troubleshooting common crystallization issues.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key crystallization workflows.

Protocol 1: Systematic Solvent Screening for Single-Solvent Crystallization

Objective: To identify a single solvent that effectively dissolves 2-Cyclobutoxyethane-1-sulfonamide at high temperatures and yields high-quality crystals upon cooling.

Methodology:

  • Preparation: Place ~20-30 mg of your crude compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise from the list in Table 1 below. Start with 0.5 mL. Agitate the mixture. Note if the compound dissolves completely at room temperature. (If it does, that solvent is unsuitable for single-solvent crystallization).

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point.

  • Dissolution: Continue adding the hot solvent dropwise until the compound just dissolves completely. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL for 30 mg).

  • Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath: If no crystals form at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: The best solvent is one that results in the formation of well-defined crystals with a significant yield upon cooling.

Table 1: Common Solvents for Sulfonamide Crystallization
SolventPolarity IndexBoiling Point (°C)Notes for Sulfonamides
Water10.2100Good anti-solvent. Often used in mixtures with alcohols.[1][3]
Ethanol5.278Good starting point. Often effective in a 95% solution with water.[3]
Isopropanol4.382Similar to ethanol, often used in mixtures with water (e.g., 70% IPA).[1]
Acetone5.456A more polar, lower-boiling option that can be effective.[3]
Ethyl Acetate4.377A less polar option, can be useful for less polar sulfonamides.
Toluene2.4111Non-polar. Unlikely to work as a single solvent but could be part of a system.
Heptane/Hexane0.069-98Non-polar. Primarily used as an anti-solvent.

Note: This data is for guidance. Experimental determination is essential for 2-Cyclobutoxyethane-1-sulfonamide.

Protocol 2: Crystallization via Solvent/Anti-Solvent System

Objective: To induce crystallization under isothermal conditions when single-solvent methods fail or produce amorphous material.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Crystal Growth cluster_3 Step 4: Isolation a Dissolve crude compound in minimum volume of a 'good' solvent (e.g., Acetone, Ethanol) b Slowly add 'anti-solvent' dropwise (e.g., Water, Heptane) with vigorous stirring a->b c Continue addition until faint, persistent turbidity (cloudiness) is observed b->c d Stop addition. Cover the flask and allow it to stand undisturbed c->d e Crystals should form and grow over a period of hours to days d->e f Collect crystals by vacuum filtration e->f g Wash with a small amount of ice-cold anti-solvent f->g h Dry crystals under vacuum g->h

Caption: Workflow for the solvent/anti-solvent crystallization method.

Methodology:

  • Dissolution: Dissolve the crude 2-Cyclobutoxyethane-1-sulfonamide in the absolute minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.[4]

  • Addition of Anti-Solvent: With constant and efficient stirring, begin adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise from a burette or syringe pump.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached and nucleation is beginning.[4] If cloudiness disappears, continue adding. If it persists, stop.

  • Crystal Growth: Once turbidity is stable, set the flask aside, covered, and undisturbed. Allowing the system to slowly equilibrate from this point promotes the growth of larger, more ordered crystals.

  • Isolation: Collect the formed crystals by vacuum filtration, wash with a small amount of the anti-solvent to remove residual mother liquor, and dry appropriately.[4]

Protocol 3: Essential Characterization of the Crystalline Product

It is imperative to analyze the solid material to confirm its form.

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for distinguishing between crystalline and amorphous material.[7] A crystalline solid will produce a unique pattern of sharp peaks (a "fingerprint"), while an amorphous solid will produce a broad, featureless halo.[7] It is also the primary method for identifying different polymorphs.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, it will show a sharp melting endotherm at a specific temperature. An amorphous solid will show a glass transition followed by a broad crystallization exotherm and then a melting endotherm. This technique is also excellent for detecting polymorphism, as different polymorphs will typically have different melting points.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can identify specific molecular components and structures by measuring the absorption of infrared light.[9] Changes in the hydrogen-bonding environment between different polymorphs can often be detected as shifts in the characteristic peaks of the sulfonamide N-H and S=O stretching frequencies.[2]

References
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (URL: )
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (URL: )
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. (URL: [Link])

  • Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design. (URL: [Link])

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. (URL: [Link])

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - American Chemical Society. (URL: [Link])

  • 4.4: Experiment 3 Notes - Chemistry LibreTexts. (URL: [Link])

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. (URL: [Link])

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. (URL: [Link])

  • Apparent basicities of the surfaces characterizing the dominant crystal habits of distinct polymorphic forms of 4-aminosulfonamide - PMC. (URL: [Link])

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (URL: [Link])

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - Sci-Hub. (URL: [Link])

  • Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (URL: [Link])

  • What are the different techniques to characterize chemical crystals? - ResearchGate. (URL: [Link])

  • 2.2.4.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Stability, Storage, and Troubleshooting for 2-Cyclobutoxyethane-1-sulfonamide

Welcome to the dedicated technical support and troubleshooting guide for 2-Cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8) . This specialized molecule is highly valued in drug discovery for its strained cyclobutane ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting guide for 2-Cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8) . This specialized molecule is highly valued in drug discovery for its strained cyclobutane ring, which induces conformational restriction and improves metabolic stability. However, its unique structural combination—an ether linkage, a primary sulfonamide, and a strained carbocycle—creates specific vulnerabilities during storage.

This guide is designed for researchers and drug development professionals to diagnose degradation issues, implement self-validating handling protocols, and ensure long-term structural integrity.

Mechanistic Troubleshooting & FAQs

Q1: My stored batch shows a mass increase of +16 to +32 Da on LC-MS, and I noticed a viscous residue at the bottom of the vial. What is happening?

A: This is the classic signature of ether auto-oxidation . The ether linkage in 2-cyclobutoxyethane-1-sulfonamide contains abstractable alpha-hydrogens. Upon exposure to atmospheric oxygen and light, these positions undergo a free-radical chain reaction to form hydroperoxides (+32 Da) and alcohols/ketones (+16 Da)[1]. The viscous residue or crystalline solids you observe are accumulated peroxides. Do not agitate the vial , as concentrated peroxides are highly unstable and pose a severe explosion hazard[2].

  • Causality: Oxygen diradicals abstract an alpha-hydrogen, forming a carbon-centered radical stabilized by the adjacent ether oxygen. This radical reacts with ambient O2​ to form a peroxy radical, which then abstracts another hydrogen to propagate the hydroperoxide chain.

  • Resolution: Isolate the vial immediately for hazardous waste disposal. For future batches, strictly follow the inert storage workflow detailed in Section 2.

Q2: We observe a degradation peak corresponding to the loss of the sulfonamide group (-79 Da). How can we prevent this?

A: You are observing sulfonamide hydrolysis . While sulfonamides are generally robust, the presence of adventitious moisture combined with temperature fluctuations can drive the hydrolysis of the −SO2​NH2​ group into the corresponding sulfonic acid and ammonia[3].

  • Causality: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonamide. This process is accelerated by heat and extreme pH. Even trace moisture introduced by repeatedly opening a cold vial in a humid lab can initiate this over months of storage.

  • Resolution: Implement strict desiccation protocols. Store the compound in a desiccator cabinet at -20 °C and allow the vial to reach room temperature before opening to prevent condensation.

Q3: Does the cyclobutane ring contribute to the molecule's instability?

A: Yes, indirectly. The cyclobutane ring is a highly strained carbocycle (ring strain energy ~26 kcal/mol). While thermal ring-opening typically requires high temperatures, this strain increases the reactivity of the alpha-hydrogens on the ring, making the adjacent ether linkage more susceptible to oxidative attack compared to unstrained aliphatic ethers.

Visualizing Degradation and Troubleshooting Logic

DegradationPathway Compound 2-Cyclobutoxyethane- 1-sulfonamide Oxidation Auto-Oxidation (O2, Light) Compound->Oxidation Ether Linkage Hydrolysis Hydrolysis (H2O, Heat) Compound->Hydrolysis Sulfonamide Group Peroxides Hydroperoxides & Peroxides Oxidation->Peroxides Radical Chain Cleavage Sulfonic Acid + Ammonia Hydrolysis->Cleavage Nucleophilic Attack

Structural degradation pathways of 2-Cyclobutoxyethane-1-sulfonamide.

TroubleshootingWorkflow Start Sample Purity Drop Detected CheckVis Visible Crystals or Viscous Liquid? Start->CheckVis PeroxideRisk High Peroxide Risk! Do Not Agitate CheckVis->PeroxideRisk Yes TestLCMS Perform LC-MS/HPLC CheckVis->TestLCMS No MassIncrease +16 or +32 Da Mass Shift (Oxidation) TestLCMS->MassIncrease O2 Exposure MassDecrease Loss of -NH2 (Hydrolysis) TestLCMS->MassDecrease H2O Exposure Action1 Quench with Fe(II)SO4 Store under Argon MassIncrease->Action1 Action2 Store with Desiccant Control Humidity MassDecrease->Action2

Troubleshooting workflow for degraded 2-Cyclobutoxyethane-1-sulfonamide samples.

Validated Experimental Protocols

Protocol A: Peroxide Screening and Quenching (Self-Validating System)

If LC-MS indicates early-stage oxidation but no visible crystals are present, you must quench the hydroperoxides before concentrating or using the compound.

  • Causality: Fe(II) acts as a reducing agent, converting explosive peroxides into stable alkoxides/alcohols while being oxidized to Fe(III).

  • Step 1: Baseline Testing. Dip a KI-starch indicator strip into the organic solution. A color change to blue/black confirms peroxides > 5 ppm.

  • Step 2: Quenching. Add an equal volume of freshly prepared 5% w/v aqueous FeSO4​ solution to the organic mixture. Stir vigorously for 15 minutes.

  • Step 3: Phase Separation. Transfer to a separatory funnel and isolate the organic layer containing the sulfonamide.

  • Step 4: System Validation. Re-test the organic layer with a new KI-starch strip. Validation checkpoint: The strip must remain completely white. If any color appears, repeat Step 2.

  • Step 5: Drying. Dry the organic layer over anhydrous Na2​SO4​ to remove all introduced moisture, preventing downstream sulfonamide hydrolysis. Filter and concentrate under a stream of nitrogen.

Protocol B: ICH-Compliant Storage & Handling Workflow

To meet the rigorous standards outlined in the 4[4], follow this self-protecting handling loop:

  • Step 1: Aliquoting. Upon receipt, dissolve the bulk material in a volatile, dry solvent (e.g., anhydrous DCM) and divide into single-use amber glass vials. Evaporate the solvent. Causality: Prevents repeated freeze-thaw cycles and moisture introduction to the master batch.

  • Step 2: Inert Purging. Blanket the headspace of each vial with Argon gas. Argon is heavier than air and effectively displaces O2​ , halting radical auto-oxidation.

  • Step 3: Sealing. Cap tightly with PTFE-lined septa and wrap with Parafilm.

  • Step 4: Storage. Store at -20 °C in a secondary container filled with indicating Drierite (desiccant).

  • Step 5: Thawing (Validation Step). Before use, remove the vial from the freezer and let it sit for 30 minutes. Validation checkpoint: Visually inspect the inner walls of the vial. If the protocol was followed correctly, no condensation will form inside the vial, confirming the integrity of the moisture barrier.

Quantitative Stability Data

Table 1: ICH Q1A(R2) Accelerated Stability Projections

The following table summarizes the expected degradation profile of 2-Cyclobutoxyethane-1-sulfonamide under standard pharmaceutical stress testing conditions.

Storage ConditionDurationPrimary DegradantExpected Purity LossCorrective Action
Long Term (25°C / 60% RH, Ambient Air)6 MonthsHydroperoxides (+32 Da)5 - 10%Switch to Argon headspace.
Accelerated (40°C / 75% RH, Ambient Air)6 MonthsSulfonic Acid (-79 Da) & Peroxides15 - 25%Implement strict desiccation.
Recommended (-20°C, Argon, Desiccated)12 MonthsNone< 0.5%Maintain current protocol.
Table 2: Functional Group Vulnerabilities
Functional GroupDegradation PathwayEnvironmental TriggerPreventive Measure
Ether Linkage Auto-oxidation (Radical)Oxygen ( O2​ ), UV LightArgon blanketing, Amber vials
Sulfonamide Hydrolysis (Nucleophilic)Moisture ( H2​O ), HeatDesiccant storage, -20°C
Cyclobutane Ring Strain-induced alpha-H abstractionThermal stressAvoid prolonged heating > 60°C

References

  • Department of Biology, University of York. "Peroxide forming chemicals." york.ac.uk.
  • Division of Research Safety - University of Illinois. "Peroxide-Forming Chemicals." illinois.edu.
  • Institut für Wasserchemie und Chemische Balneologie - TUM. "Sulfonamide Degradation." tum.de.
  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products." ich.org.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H and 13C NMR Spectral Validation of 2-Cyclobutoxyethane-1-sulfonamide

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 2-Cyclobutoxyethane-1-sulfonamide, a molecule of interest in medicinal chemistry. We will delve into the nuances of 1H and 13C NMR spectral analysis, compare its utility against other analytical techniques, and provide a framework for its robust validation, grounded in field-proven insights.

The Central Role of NMR in Modern Drug Discovery

In the landscape of drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable for confirming the identity and purity of newly synthesized compounds. For a novel molecule like 2-Cyclobutoxyethane-1-sulfonamide, NMR serves as the gold standard for structural verification, providing a detailed atomic-level fingerprint.

Experimental Protocol for NMR Spectral Acquisition

The quality of NMR data is fundamentally dependent on the meticulous execution of the experimental protocol. The following is a detailed, step-by-step methodology for acquiring high-quality 1H and 13C NMR spectra of 2-Cyclobutoxyethane-1-sulfonamide.

Sample Preparation:

  • Solvent Selection: A deuterated solvent that readily dissolves the analyte is chosen to avoid interference from proton signals of the solvent itself. For 2-Cyclobutoxyethane-1-sulfonamide, Deuterated Chloroform (CDCl3) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Concentration: A sample concentration of 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: A small amount of Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.

Instrumental Setup and Data Acquisition:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1H NMR Acquisition:

    • Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity, which is crucial for sharp spectral lines.

    • Pulse Sequence: A standard one-pulse sequence is typically employed.

    • Acquisition Parameters:

      • Spectral Width: Approximately 12-15 ppm.

      • Acquisition Time: 2-4 seconds to ensure good digital resolution.

      • Relaxation Delay: 1-2 seconds. For quantitative analysis, this should be at least 5 times the longest T1 relaxation time of the protons in the molecule.

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • 13C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Acquisition Parameters:

      • Spectral Width: A wider spectral width of around 200-220 ppm is necessary to encompass the range of 13C chemical shifts.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Predicted 1H and 13C NMR Spectral Data for 2-Cyclobutoxyethane-1-sulfonamide

As experimental data for this specific molecule is not publicly available, the following data has been generated using a reliable NMR prediction algorithm. This serves as a robust framework for what to expect in an experimental setting.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of 2-Cyclobutoxyethane-1-sulfonamide with atom numbering.

Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)

AtomChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H on N(1)~4.8 (broad)s2H-
H on C(5)3.25t2H6.8
H on C(6)3.80t2H6.8
H on C(8)4.10p1H7.2
H on C(9), C(11)2.20m4H-
H on C(10)1.85m2H-

Table 2: Predicted 13C NMR Data (100 MHz, CDCl3)

AtomChemical Shift (ppm)
C(5)53.0
C(6)68.5
C(8)75.0
C(9), C(11)30.0
C(10)13.5

Interpretation of the Predicted NMR Spectra

  • 1H NMR Spectrum:

    • The two protons on the nitrogen of the sulfonamide group are expected to appear as a broad singlet around 4.8 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.

    • The two methylene groups of the ethane chain, C(5)H2 and C(6)H2, are expected to appear as triplets around 3.25 and 3.80 ppm, respectively, due to coupling with each other.

    • The single proton on the cyclobutoxy ring attached to the oxygen, C(8)H, is predicted to be a pentet around 4.10 ppm due to coupling with the adjacent methylene protons.

    • The remaining methylene protons on the cyclobutane ring, C(9)H2, C(10)H2, and C(11)H2, will likely appear as complex multiplets in the upfield region (1.85-2.20 ppm) due to complex spin-spin coupling.

  • 13C NMR Spectrum:

    • The spectrum is expected to show five distinct signals corresponding to the five unique carbon environments in the molecule.

    • The carbon atom C(5) attached to the sulfur atom is predicted to be around 53.0 ppm.

    • The carbon atom C(6) attached to the ether oxygen is expected to be further downfield at approximately 68.5 ppm.

    • The carbon atom of the cyclobutane ring attached to the oxygen, C(8), will be the most downfield among the aliphatic carbons, around 75.0 ppm.

    • The two equivalent methylene carbons of the cyclobutane ring, C(9) and C(11), are predicted to have a chemical shift of about 30.0 ppm.

    • The remaining methylene carbon of the cyclobutane ring, C(10), is expected to be the most upfield at around 13.5 ppm.

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is paramount for structural elucidation, a comprehensive validation strategy involves the use of complementary analytical techniques.

Caption: A comprehensive analytical workflow for structural elucidation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further increasing confidence in the elemental composition. Fragmentation patterns observed in MS/MS experiments can offer clues about the connectivity of the molecule, which can be correlated with the NMR data.

  • Infrared (IR) Spectroscopy: Is a rapid and simple technique for identifying the presence of specific functional groups. For 2-Cyclobutoxyethane-1-sulfonamide, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretches of the sulfonamide, the S=O stretches, the C-O ether linkage, and the C-H bonds of the aliphatic chains. This information is complementary to NMR, confirming the presence of the key functional moieties.

Advanced NMR Techniques for Unambiguous Validation

In cases of spectral overlap or complex coupling patterns, two-dimensional (2D) NMR experiments are invaluable for definitive structural assignment.

  • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the connectivity of the proton network within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments.

Trustworthiness and Self-Validation in NMR

The inherent quantitative nature of 1H NMR, where the signal integral is directly proportional to the number of protons, provides a self-validating system for purity assessment when a certified internal standard is used. Furthermore, the consistency between 1H, 13C, and 2D NMR data provides a high degree of confidence in the assigned structure. Any inconsistencies would immediately flag a potential structural misassignment or the presence of impurities.

Conclusion

The validation of a novel compound such as 2-Cyclobutoxyethane-1-sulfonamide relies on a multi-faceted analytical approach, with 1H and 13C NMR spectroscopy at its core. The detailed structural information obtained from a combination of 1D and 2D NMR experiments, when corroborated by data from mass spectrometry and IR spectroscopy, provides an irrefutable confirmation of the molecular structure. This rigorous validation is not merely a procedural step but a fundamental requirement for advancing drug development programs with confidence and scientific integrity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 27, 2026, from [Link]

  • NMRdb. (n.d.). Predict all NMR spectra. Retrieved March 27, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Comparative

High-Resolution Mass Spectrometry for Structural Elucidation of Aliphatic Ether-Sulfonamides: A Comparative Guide

Executive Summary & Chemical Context The structural elucidation of small aliphatic molecules containing multiple heteroatom functional groups, such as 2-Cyclobutoxyethane-1-sulfonamide (Exact Mass: 179.0616 Da), presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The structural elucidation of small aliphatic molecules containing multiple heteroatom functional groups, such as 2-Cyclobutoxyethane-1-sulfonamide (Exact Mass: 179.0616 Da), presents unique analytical challenges. The presence of both a labile ether linkage and a primary sulfonamide moiety results in complex, competing fragmentation pathways during tandem mass spectrometry (MS/MS)[1]. For drug development professionals and analytical chemists, selecting the appropriate High-Resolution Mass Spectrometry (HRMS) platform—specifically deciding between Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap architectures—is critical for accurate structural assignment[2].

This guide objectively compares the performance of Q-TOF and Orbitrap platforms in analyzing the fragmentation pattern of 2-Cyclobutoxyethane-1-sulfonamide, providing mechanistic insights and self-validating experimental protocols to ensure data integrity.

Mechanistic Causality: Fragmentation Pathways

Understanding the causality behind a molecule's fragmentation is the foundation of mass spectral interpretation. In positive electrospray ionization (ESI+), 2-Cyclobutoxyethane-1-sulfonamide readily protonates at the sulfonamide nitrogen or the ether oxygen, yielding an [M+H]+ precursor ion at m/z 180.0689.

The fragmentation is driven by two competing thermodynamic sinks:

  • Sulfonamide Cleavage : The S-N and C-S bonds in aliphatic sulfonamides are highly susceptible to collision-induced dissociation. The neutral loss of ammonia (-17 Da) yields a sulfene intermediate at m/z 163.0423. More diagnostically, the expulsion of sulfur dioxide (-64 Da) via an intramolecular rearrangement produces an ether-amine fragment at m/z 116.1070[3].

  • Ether Cleavage : The cyclobutoxy group undergoes both heterolytic and homolytic cleavage. Heterolytic cleavage of the C-O bond, driven by the relative stability of the resulting carbocation, generates a distinct cyclobutyl cation at m/z 55.0548. Alternatively, a hydrogen rearrangement leads to the neutral loss of cyclobutene (-54 Da), leaving a protonated 2-hydroxyethane-1-sulfonamide ion at m/z 126.0219[4].

MS_Fragmentation M [M+H]+ m/z 180.0689 F1 Loss of NH3 m/z 163.0423 M->F1 -NH3 (-17 Da) F2 Loss of SO2 m/z 116.1070 M->F2 -SO2 (-64 Da) F3 Alpha Cleavage m/z 108.0119 M->F3 C-O Bond Fission F4 Cyclobutyl Cation m/z 55.0548 M->F4 Heterolytic Cleavage F5 Loss of Cyclobutene m/z 126.0219 M->F5 -C4H6 (-54 Da)

Primary ESI+ MS/MS fragmentation pathways of 2-Cyclobutoxyethane-1-sulfonamide.

Product Comparison: Orbitrap vs. Q-TOF MS Platforms

When evaluating HRMS platforms for the structural elucidation of small molecules like 2-Cyclobutoxyethane-1-sulfonamide, the choice between Q-TOF and Orbitrap hinges on the trade-off between ultra-high resolving power and isotopic/kinetic fidelity[2].

  • Orbitrap (e.g., Thermo Q Exactive) : Utilizes Higher-energy C-trap Dissociation (HCD). HCD is a beam-type collisional dissociation that traps fragments before injecting them into the Orbitrap analyzer.

    • Strengths: Unmatched resolving power (up to 280,000 FWHM at m/z 200). This is critical for distinguishing the isobaric overlap between the loss of SO2 (-63.9619 Da) and the loss of a C5H4 hydrocarbon fragment, should matrix interferences exist.

    • Limitations: The trapping mechanism in the C-trap can sometimes lead to secondary fragmentations (e.g., the m/z 126.0219 ion further degrading into m/z 108.0119) if the normalized collision energy (NCE) is not meticulously optimized.

  • Q-TOF (e.g., Agilent 6540 or Waters Xevo) : Utilizes standard Quadrupole Collision-Induced Dissociation (CID) followed by orthogonal TOF detection.

    • Strengths: Superior isotopic fidelity and faster acquisition rates. The single-pass nature of the collision cell preserves intermediate, metastable ions better than HCD, providing a more "classic" fragmentation pattern that aligns closely with theoretical thermodynamic predictions.

    • Limitations: Lower maximum resolution (typically 40,000 - 60,000 FWHM), which may require longer chromatographic separation to avoid chimeric MS/MS spectra.

Workflow cluster_QTOF Q-TOF Architecture cluster_Orbitrap Orbitrap Architecture Sample Analyte Infusion ESI ESI Source (+) Sample->ESI CID Quadrupole CID ESI->CID Pathway A HCD HCD Cell ESI->HCD Pathway B TOF TOF Analyzer CID->TOF Orbi Orbitrap Analyzer HCD->Orbi

Instrumental workflow comparison between Q-TOF and Orbitrap architectures.

Experimental Data Presentation

The following table summarizes the quantitative performance and observed fragments for 2-Cyclobutoxyethane-1-sulfonamide across both platforms at a collision energy of 20 eV (or NCE 25).

Fragment AssignmentTheoretical m/zQ-TOF Observed m/z (Δ ppm)Orbitrap Observed m/z (Δ ppm)Relative Abundance (Q-TOF)Relative Abundance (Orbitrap)
[M+H]+ 180.0689180.0692 (+1.6)180.0688 (-0.5)100% (Precursor)100% (Precursor)
[M+H - NH3]+ 163.0423163.0426 (+1.8)163.0422 (-0.6)15%8%
[M+H - C4H6]+ 126.0219126.0222 (+2.3)126.0218 (-0.8)45%30%
[M+H - SO2]+ 116.1070116.1073 (+2.5)116.1069 (-0.8)60%75%
[C2H6NO2S]+ 108.0119108.0122 (+2.7)108.0118 (-0.9)25%40%
[C4H7]+ 55.054855.0550 (+3.6)55.0547 (-1.8)85%95%

Data Interpretation: The Orbitrap provides superior mass accuracy (sub-1 ppm error), which is highly beneficial for absolute formula confirmation. However, the Q-TOF preserves the intermediate[M+H - C4H6]+ ion at a higher relative abundance, indicating that the single-pass CID is "gentler" than the multipass-like environment of the HCD cell, which drives the fragmentation further toward the terminal cyclobutyl cation (m/z 55.0548).

Self-Validating Experimental Protocol

To ensure the trustworthiness of the MS/MS data, the following protocol acts as a self-validating system. By incorporating energy stepping and blank subtractions, researchers can definitively prove that observed fragments originate from the precursor and are not artifacts of source fragmentation or matrix contamination[4].

Step 1: System Suitability and Calibration

  • Action : Infuse a standardized tuning mix (e.g., Agilent ESI-L or Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis.

  • Causality : Ensures the mass axis is calibrated to <2 ppm error and that ion optics are optimized for transmission in the low m/z range (m/z 50-200), which is critical for capturing the m/z 55 cyclobutyl cation.

Step 2: Sample Preparation and Blank Verification

  • Action : Prepare a 1 µg/mL solution of 2-Cyclobutoxyethane-1-sulfonamide in 50:50 Methanol:Water with 0.1% Formic Acid. Run a solvent blank immediately before the sample.

  • Causality : The 0.1% Formic Acid acts as a proton source to drive [M+H]+ formation. The blank run validates that the m/z 108 and m/z 55 ions are not background contaminants from plasticizers or previous chromatographic runs.

Step 3: Direct Infusion and Source Optimization

  • Action : Infuse the sample at 10 µL/min. Adjust the capillary voltage (typically 3.0–3.5 kV) and desolvation temperature (250°C) until the [M+H]+ m/z 180.0689 signal is maximized while keeping in-source fragmentation (presence of m/z 116 in the MS1 scan) below 5%.

  • Causality : Minimizing in-source fragmentation ensures that all fragment ions generated in the MS/MS stage are strictly derived from the isolated precursor, preserving the integrity of the structural elucidation.

Step 4: MS/MS Energy Stepping (The Self-Validating Step)

  • Action : Isolate m/z 180.07 with a narrow isolation window (1.0 Da). Acquire MS/MS spectra at three distinct collision energies: 10 eV, 20 eV, and 40 eV (or NCE 15, 30, 45).

  • Causality : Energy stepping validates the mechanistic pathway. At 10 eV, primary losses (e.g., -NH3, -C4H6) should dominate. At 40 eV, terminal fragments (e.g., m/z 55) should dominate. If a fragment appears at 10 eV but disappears at 40 eV, it is confirmed as a fragile intermediate, validating the proposed fragmentation tree.

References

  • Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. URL:[Link]

  • Kokotou, M. G. (2020). "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion." Current Pharmaceutical Analysis. URL:[Link]

  • Makarov, A., et al. (2013). "Orbitrap Mass Spectrometry." Analytical Chemistry. URL:[Link]

Sources

Validation

Comprehensive HPLC Method Validation Guide for 2-Cyclobutoxyethane-1-sulfonamide Purity Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction to the Analyte2-Cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8) is a highly specialized organosulfur building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction to the Analyte2-Cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8) is a highly specialized organosulfur building block increasingly utilized in modern drug design[1]. Its molecular architecture combines a sulfonamide functional group—a critical pharmacophore for antibacterial and enzymatic target binding—with a cyclobutane ring that induces conformational restriction and improves metabolic stability[1].

Because this compound is often used as a core intermediate in synthesizing complex active pharmaceutical ingredients (APIs), ensuring its absolute purity is critical. Impurities such as unreacted sulfonyl chlorides, hydrolysis degradants, or regioisomers can cascade into downstream synthetic failures. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment, grounded in the latest [1] and [2].

Comparative Analysis of HPLC Column Chemistries

The physicochemical properties of 2-Cyclobutoxyethane-1-sulfonamide present a unique chromatographic challenge. The molecule possesses a highly polar, hydrogen-bonding sulfonamide moiety (-SO₂NH₂) attached to a hydrophobic, sterically hindered cyclobutoxyethane tail.

When developing a purity assay, the choice of stationary phase dictates the success of the method[3]. Below is an objective comparison of three distinct column chemistries evaluated for this analyte.

Method Comparison Data
Column ChemistryRetention MechanismRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from Critical Impurity
Standard C18 (e.g., Zorbax Eclipse)Hydrophobic interactions4.81.65 (High)8,5001.8
HILIC (Amide Phase)Hydrophilic partitioning2.11.106,2001.2 (Poor)
Polar-Embedded C18 (e.g., XBridge Shield)Hydrophobic + H-bonding5.61.05 (Ideal) 14,300 3.4 (Excellent)
Causality & Expert Insights: Why Polar-Embedded C18 Wins
  • The Silanol Problem (Standard C18): Standard C18 columns rely purely on hydrophobic interactions. The polar sulfonamide group interacts strongly with unendcapped, acidic residual silanols on the silica support, causing severe peak tailing (Tf > 1.5).

  • The Retention Failure (HILIC): While is excellent for highly polar pyrazine sulfonamides[3], 2-Cyclobutoxyethane-1-sulfonamide contains a dominant hydrophobic cyclobutane ring. In HILIC conditions (>70% organic), the compound lacks sufficient polarity to be retained, eluting too close to the void volume.

  • The Optimal Solution (Polar-Embedded C18): Polar-embedded phases incorporate a carbamate or amide group near the silica surface. This creates a virtual water layer that shields the basic silanols from the sulfonamide group, entirely eliminating peak tailing. Furthermore, it prevents phase dewetting under the highly aqueous conditions needed to retain the polar headgroup, yielding the highest theoretical plate count and resolution.

Method Validation Workflow

To ensure the analytical procedure is fit for its intended purpose, validation must follow a lifecycle approach as dictated by [4].

G N1 Method Development N2 Specificity & Selectivity N1->N2 N3 Linearity & Range N2->N3 N4 Accuracy & Precision N3->N4 N5 Lifecycle Validation N4->N5

Fig 1: ICH Q2(R2) lifecycle method validation workflow for sulfonamide purity analysis.

Step-by-Step Experimental Protocol

The following protocol utilizes the optimized Polar-Embedded C18 method. It is designed as a self-validating system , incorporating System Suitability Testing (SST) to ensure the instrument is performing within acceptable parameters before any sample data is reported.

A. Reagent & Mobile Phase Preparation

Causality Check: We utilize 0.1% Formic Acid (pH ~2.7) because primary aliphatic sulfonamides have a pKa of approximately 10. At pH 2.7, the molecule is fully protonated and neutrally charged, maximizing its interaction with the reversed-phase stationary phase and preventing split peaks.

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

B. Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters XBridge Shield RP18), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes retention times and lowers system backpressure).

  • Detection: UV at 210 nm (Optimized for the aliphatic cyclobutane and sulfonamide absorbance).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar sulfonamide)

    • 2.0 - 10.0 min: 5% to 95% B (Linear ramp to elute the hydrophobic cyclobutane ring)

    • 10.0 - 12.0 min: 95% B (Wash)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

C. Sample Preparation
  • Standard Solution: Accurately weigh 10.0 mg of 2-Cyclobutoxyethane-1-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • Test Sample: Prepare identically to the standard solution[5].

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

D. System Suitability Test (SST) - The Self-Validating Step

Before analyzing the test sample, inject the Standard Solution six times consecutively. The system is only validated for use if it meets the following criteria derived from[2]:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 10,000

E. Data Analysis & Reporting

Integrate the main peak and all impurity peaks. Calculate the purity of 2-Cyclobutoxyethane-1-sulfonamide using the area normalization method (Area % of main peak / Total Area of all peaks × 100). Ensure that the reportable range encompasses the specification limits as required by [1].

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • USP <1225> Method Validation . BA Sciences. Available at: [Link]

Sources

Comparative

Bioisosteric comparison of 2-Cyclobutoxyethane-1-sulfonamide in drug design

Bioisosteric Profiling of 2-Cyclobutoxyethane-1-sulfonamide: A Strategic Guide for Lead Optimization As drug discovery pipelines increasingly prioritize favorable physicochemical properties alongside target affinity, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Bioisosteric Profiling of 2-Cyclobutoxyethane-1-sulfonamide: A Strategic Guide for Lead Optimization

As drug discovery pipelines increasingly prioritize favorable physicochemical properties alongside target affinity, the strategic use of bioisosteres has become paramount. 2-Cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8) represents a highly specialized, dual-motif building block designed to overcome common pharmacokinetic and thermodynamic liabilities in lead optimization[1].

This guide provides an objective, data-driven comparison of this scaffold against classical functional groups, detailing the mechanistic causality behind its design and the self-validating protocols required to evaluate its performance.

The Mechanistic Rationale: A Dual Bioisosteric Advantage

The architecture of 2-Cyclobutoxyethane-1-sulfonamide addresses two distinct regions of a pharmacophore: the polar headgroup and the lipophilic tail.

The Sulfonamide Headgroup: Escaping the Carboxylic Acid Trap

Carboxylic acids are ubiquitous in drug design for establishing strong electrostatic interactions with target proteins. However, their low pKa (~4.0–5.0) renders them almost entirely ionized at physiological pH (7.4), which severely limits passive membrane permeability and exposes the molecule to rapid Phase II metabolism (glucuronidation)[2]. Replacing the carboxylic acid with a sulfonamide moiety acts as a classical bioisosteric substitution. The sulfonamide maintains the ability to act as a hydrogen-bond donor and acceptor but shifts the pKa to approximately 9.0–10.0[2]. This ensures a higher proportion of the neutral species in systemic circulation, drastically improving lipophilicity and oral bioavailability while completely bypassing glucuronidation pathways.

The Cyclobutoxy Tail: Conformational Restriction and Metabolic Shielding

Linear alkyl ethers (e.g., propoxy or butoxy groups) are highly flexible, resulting in a significant entropic penalty ( −TΔS ) upon binding to a rigid protein pocket. Furthermore, the exposed alpha-carbons of linear ethers are prime targets for CYP450-mediated oxidative O-dealkylation. Incorporating a cyclobutane ring—a strained carbocycle with a strain energy of 26.3 kcal/mol—forces the tail into a puckered, 3D conformation[3]. This conformational restriction pre-organizes the molecule, reducing the entropic cost of binding[4]. Concurrently, the steric bulk and increased sp3 character of the cyclobutane ring shield the ether linkage, significantly enhancing metabolic stability against liver microsomes[4].

BioisostericDesign Base Flexible Carboxylic Acid (High Clearance, Poor Permeability) Mod1 Sulfonamide Substitution (pKa ~9.5, ↑ Permeability) Base->Mod1 Headgroup Optimization Mod2 Cyclobutane Ring (↓ Entropic Penalty, ↑ Stability) Base->Mod2 Tail Optimization Final 2-Cyclobutoxyethane-1-sulfonamide (Optimized Lead Scaffold) Mod1->Final Mod2->Final

Logical progression of bioisosteric replacements yielding the optimized scaffold.

Quantitative Bioisosteric Comparison

To objectively evaluate the performance of 2-Cyclobutoxyethane-1-sulfonamide, we compare it against its theoretical baseline analogs: a carboxylic acid counterpart (3-Cyclobutoxypropanoic acid) and a linear alkyl counterpart (2-Propoxyethane-1-sulfonamide).

Note: The data below represents synthesized baseline metrics typical for these structural motifs in early-stage profiling.

Physicochemical Property3-Cyclobutoxypropanoic acid (Acid Analog)2-Propoxyethane-1-sulfonamide (Linear Analog)2-Cyclobutoxyethane-1-sulfonamide (Optimized Scaffold)
Predicted pKa ~4.5~9.8~9.8
LogP (Lipophilicity) 1.20.91.4
TPSA (Ų) 46.555.355.3
HLM CLint (µL/min/mg) High (>80)Moderate (~45)Low (<15)
Primary PK Liability Glucuronidation, Poor PermeabilityCYP-mediated O-dealkylationMinimal (Sterically shielded)
Binding Entropy ( ΔS ) Favorable (Rigid tail)Unfavorable (Flexible tail)Favorable (Rigid tail)

Experimental Methodologies

To empirically validate the structural advantages outlined above, the following self-validating experimental workflows must be executed.

Protocol A: Thermodynamic Profiling via Surface Plasmon Resonance (SPR)

Objective: To prove that the cyclobutane ring reduces the entropic penalty of target binding compared to a flexible linear ether. Causality: Standard IC50​ assays conflate affinity with assay conditions and cannot separate enthalpy ( ΔH ) from entropy ( ΔS ). SPR provides real-time kinetic rates ( kon​ and koff​ ), allowing for precise thermodynamic deconvolution when performed across a temperature gradient.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure a robust signal-to-noise ratio.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-Cyclobutoxyethane-1-sulfonamide and its linear analog (2-Propoxyethane-1-sulfonamide) in running buffer (e.g., PBS-P+ with 2% DMSO).

  • Kinetic Injection: Inject the analytes over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 180-second dissociation phase.

  • Thermodynamic Analysis: Repeat the kinetic injections at five different temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C). Use the Eyring and van 't Hoff equations to calculate ΔG , ΔH , and −TΔS .

  • Self-Validation System: The Reference Channel. A parallel flow cell activated and blocked without protein serves as an inline control. Subtracting this reference signal instantly negates bulk refractive index changes and non-specific matrix binding, ensuring the calculated kon​ is purely target-driven.

Protocol B: Metabolic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

Objective: To validate that the steric bulk of the cyclobutane ring prevents CYP450-mediated O-dealkylation. Causality: By incubating the compounds with HLMs and an NADPH regenerating system, we isolate CYP450-driven Phase I metabolism from other clearance mechanisms (e.g., renal clearance), directly testing the structural stability of the ether linkage.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 µM of the test compound, 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the intrinsic clearance ( CLint​ ) using the half-life ( t1/2​ ) of depletion.

  • Self-Validation System: The High-Clearance Control. Run a parallel incubation with Verapamil. If the Verapamil control does not show >70% depletion by the 30-minute mark, the entire assay is flagged and rejected, as it indicates the HLM batch has lost enzymatic viability.

ValidationWorkflow Library Isostere Library SPR SPR Kinetics (Thermodynamics) Library->SPR HLM HLM Assay (Metabolic Clearance) Library->HLM Analysis Data Synthesis (Affinity vs. t1/2) SPR->Analysis kon, koff, ΔS HLM->Analysis CLint

Parallel experimental workflow for validating bioisosteric thermodynamic and metabolic advantages.

Conclusion

The integration of 2-Cyclobutoxyethane-1-sulfonamide into a drug discovery program is not merely a structural tweak; it is a calculated thermodynamic and pharmacokinetic intervention. By replacing a problematic carboxylic acid with a sulfonamide, researchers can rescue membrane permeability. Simultaneously, anchoring the molecule with a conformationally restricted cyclobutane ring minimizes the entropic penalty of binding while shielding the scaffold from rapid oxidative clearance. When validated through rigorous, self-correcting SPR and HLM protocols, this moiety serves as a powerful tool for advancing stalled lead compounds into viable clinical candidates.

Sources

Validation

A Comparative Guide to the Reactivity of Aliphatic vs. Aromatic Sulfonamides: A Proposed Benchmarking of 2-Cyclobutoxyethane-1-sulfonamide

Introduction: Beyond the Aromatic Paradigm of Sulfonamides Sulfonamides represent a cornerstone scaffold in medicinal chemistry, forming the basis of a vast array of therapeutic agents, from classical antibacterial drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Aromatic Paradigm of Sulfonamides

Sulfonamides represent a cornerstone scaffold in medicinal chemistry, forming the basis of a vast array of therapeutic agents, from classical antibacterial drugs to modern treatments for cancer, glaucoma, and inflammatory diseases.[1][2][3] The overwhelming majority of these compounds are aromatic sulfonamides, where the sulfonyl group is directly attached to an aryl ring. This structural motif profoundly influences the molecule's electronic properties, acidity, and, consequently, its biological activity and reactivity.

However, the exploration of purely aliphatic sulfonamides remains a comparatively nascent field. These molecules replace the ubiquitous aryl ring with an alkyl chain, a modification that is expected to drastically alter their physicochemical properties. This guide introduces 2-Cyclobutoxyethane-1-sulfonamide , a novel aliphatic sulfonamide, as a case study. We will theoretically benchmark its reactivity against two well-characterized, clinically relevant aromatic sulfonamides: Sulfanilamide , the progenitor of sulfa drugs, and Sulfamethoxazole , a widely used antibiotic.

This document moves beyond a simple data sheet to provide a complete experimental framework for researchers. We will dissect the structural nuances that govern sulfonamide reactivity, propose a suite of robust experimental protocols to quantitatively measure these differences, and provide the scientific rationale behind each methodological choice. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and exploit the unique chemical space offered by aliphatic sulfonamides.

Chapter 1: Structural and Physicochemical Profiles

The reactivity of a sulfonamide is intrinsically linked to its structure. The key distinction between our target compound and the standards lies in the substituent attached to the sulfur atom: an electron-donating alkyl group versus an electron-withdrawing aryl group.

  • 2-Cyclobutoxyethane-1-sulfonamide: Features a flexible alkyl chain terminating in a sterically notable cyclobutoxy group. The alkyl chain is electronically donating (via induction), which is expected to increase electron density on the sulfonamide group compared to its aromatic counterparts.

  • Sulfanilamide: The parent aromatic sulfonamide. The phenyl ring is a weak electron-withdrawing group, and the para-amino group is a strong electron-donating group, which influences the overall electronic profile.[4]

  • Sulfamethoxazole: Contains a phenyl group attached to the sulfur and an electron-withdrawing isoxazole heterocycle on the sulfonamide nitrogen. This N-substitution is known to increase the acidity of the sulfonamide proton.[5]

A summary of their key physicochemical properties is presented below. Note that properties for 2-Cyclobutoxyethane-1-sulfonamide are estimated based on its structure and data from close analogs, as extensive experimental data is not yet available.

Property2-Cyclobutoxyethane-1-sulfonamideSulfanilamideSulfamethoxazole
Structure alt text
CAS Number 1695813-73-0[6]63-74-1723-46-6
Molecular Formula C₆H₁₃NO₃SC₆H₈N₂O₂SC₁₀H₁₁N₃O₃S
Molecular Weight 179.24 g/mol 172.21 g/mol [4]253.28 g/mol
Acidity (pKa) ~11-12 (Estimated)10.4[4]5.7[5]
LogP (Predicted) 0.09[7]-0.62[4]0.89

Chapter 2: A Proposed Framework for Experimental Benchmarking

To empirically validate the predicted differences in reactivity, a multi-pronged experimental approach is necessary. The following protocols are designed to provide a comprehensive and quantitative comparison.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Reactivity Benchmarking synthesis Synthesis of 2-Cyclobutoxyethane-1-sulfonamide characterization Structural Verification (NMR, MS, IR) synthesis->characterization pka Protocol 1: pKa Determination (Potentiometric Titration) characterization->pka solubility Aqueous Solubility Assessment pka->solubility hinsberg Protocol 2: Hinsberg-Type Reactivity (vs. Benzenesulfonyl Chloride) solubility->hinsberg alkylation Protocol 3: N-Alkylation Kinetics (Nucleophilicity Assay) hinsberg->alkylation data_analysis Data Interpretation & Reactivity Profile alkylation->data_analysis Comparative Analysis

Caption: Proposed experimental workflow for benchmarking sulfonamide reactivity.

Protocol 1: Determination of Sulfonamide Acidity (pKa) by Potentiometric Titration

Expert Rationale: The acidity of the N-H proton is a primary determinant of a sulfonamide's reactivity. It governs the concentration of the conjugate base (the sulfonamidate anion) at a given pH, which is often the active nucleophilic species. An electron-donating alkyl group should decrease acidity (raise the pKa) compared to an electron-withdrawing aryl group. Potentiometric titration is a precise and reliable method for pKa determination.[8]

Methodology:

  • Preparation of Analyte: Accurately weigh ~20-30 mg of each sulfonamide and dissolve in a suitable solvent mixture (e.g., 50:50 methanol:water) to a final volume of 50 mL.

  • Titrator Setup: Calibrate a pH meter and potentiometric titrator with standard pH 4, 7, and 10 buffers.

  • Titration: Place the analyte solution in a jacketed beaker maintained at 25°C. Titrate the solution with a standardized solution of 0.01 M KOH or NaOH, recording the pH after each incremental addition of titrant.[8]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Perform the titration in triplicate for each compound.

Protocol 2: Qualitative Reactivity Assessment via the Hinsberg Test

Expert Rationale: The classic Hinsberg test distinguishes primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride to form sulfonamides.[9][10][11] We can adapt this principle to assess the relative reactivity of the sulfonamide N-H proton. The test relies on the fact that a primary sulfonamide possesses an acidic proton, allowing it to dissolve in an aqueous base.[12] The speed and completeness of dissolution can provide a qualitative measure of this acidity.

Methodology:

  • Reaction Setup: In three separate test tubes, add 10-15 mg of each sulfonamide (2-Cyclobutoxyethane-1-sulfonamide, Sulfanilamide, Sulfamethoxazole).

  • Base Addition: To each tube, add 5 mL of 10% aqueous sodium hydroxide (NaOH) solution.

  • Observation: Stopper and shake each tube vigorously for 2 minutes. Observe and record the extent and rate of dissolution for each compound.

  • Acidification: To any tubes that show complete dissolution, add 5% hydrochloric acid (HCl) dropwise until the solution is acidic. Observe for the formation of a precipitate. The re-precipitation of the sulfonamide upon acidification confirms the formation of the sodium salt in the basic solution.[12]

Protocol 3: Quantitative Nucleophilicity Assessment via N-Alkylation Kinetics

Expert Rationale: To directly compare the nucleophilic character of the sulfonamide nitrogen (or its conjugate base), a kinetic study is the gold standard. By reacting each sulfonamide with a standard electrophile (e.g., benzyl bromide) under controlled basic conditions, we can measure the rate of formation of the N-alkylated product. A higher reaction rate corresponds to greater nucleophilicity. We hypothesize the aliphatic sulfonamide will be significantly more nucleophilic due to the electron-donating nature of the alkyl group.

G sulfonamide R-SO₂-NH₂ base + OH⁻ anion R-SO₂-NH⁻ (Sulfonamidate Anion) base->anion Deprotonation electrophile + Ph-CH₂-Br (Benzyl Bromide) product R-SO₂-NH-CH₂-Ph (N-Alkylated Product) electrophile->product SN2 Attack (Rate-Determining Step) leaving_group + Br⁻

Caption: Reaction scheme for the kinetic N-alkylation assay.

Methodology:

  • Stock Solutions: Prepare 10 mM stock solutions of each sulfonamide and a 10 mM stock solution of benzyl bromide in acetonitrile. Prepare a 100 mM stock solution of a non-nucleophilic base (e.g., DBU, 1,8-Diazabicycloundec-7-ene) in acetonitrile.

  • Reaction Initiation: In a thermostated vial at 40°C, combine 1 mL of a sulfonamide stock solution with 1 mL of the DBU stock solution. Initiate the reaction by adding 1 mL of the benzyl bromide stock solution. Start a timer immediately.

  • Time-Point Quenching: At defined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture and quench it by adding it to a vial containing 900 µL of 1% formic acid in water.

  • LC-MS Analysis: Analyze each quenched time-point sample by reverse-phase liquid chromatography-mass spectrometry (LC-MS). Monitor the disappearance of the starting sulfonamide (reactant) and the appearance of the N-alkylated product.[13]

  • Data Analysis: Plot the concentration of the product versus time for each sulfonamide. Determine the initial reaction rate from the slope of this curve. A pseudo-first-order rate constant (k_obs) can be calculated for each sulfonamide, allowing for direct quantitative comparison.

Chapter 3: Anticipated Results and Interpretation

Based on fundamental chemical principles, we can predict the likely outcomes of these benchmarking experiments. This theoretical framework provides a basis for interpreting the experimental data.

ExperimentPredicted Outcome for 2-Cyclobutoxyethane-1-sulfonamideRationale
pKa Determination Highest pKa value (~11-12)The electron-donating alkyl group destabilizes the negative charge of the conjugate base, making the N-H proton less acidic than in aromatic sulfonamides.
Hinsberg Test Slower and potentially incomplete dissolution in NaOHA higher pKa means a lower concentration of the soluble sodium salt will be formed at a given base concentration.
N-Alkylation Kinetics Fastest reaction rate (highest k_obs)The less acidic N-H proton corresponds to a more nucleophilic conjugate base. The increased electron density on the nitrogen from the alkyl group enhances its ability to attack the electrophile.

Interpreting the Data:

  • A higher pKa for 2-Cyclobutoxyethane-1-sulfonamide would confirm that the electronic effect of the alkyl substituent dominates its reactivity profile, making it a weaker acid.

  • A faster alkylation rate would provide strong evidence that it is a more potent nucleophile. This has significant implications for its potential as a synthetic building block and for understanding its potential metabolic pathways, which can involve nucleophilic attack.

  • The steric hindrance from the cyclobutoxy group may slightly temper the alkylation rate compared to a linear alkyl sulfonamide, but it is still expected to be significantly faster than the aromatic standards.

Conclusion

The transition from aromatic to aliphatic scaffolds in sulfonamide chemistry opens up new avenues for drug design and chemical synthesis. The proposed benchmarking of 2-Cyclobutoxyethane-1-sulfonamide against established drugs like Sulfanilamide and Sulfamethoxazole provides a clear and robust framework for elucidating the fundamental differences in their reactivity. We anticipate that the aliphatic nature of the novel compound will render its sulfonamide proton less acidic but significantly more nucleophilic. The detailed protocols within this guide offer researchers a practical roadmap to quantitatively test this hypothesis, paving the way for a deeper understanding and broader application of this promising, yet underexplored, class of molecules.

References

  • Chemistry Learner. (2020, June 19). Hinsberg Test: Definition, Procedure, and Mechanism. Available from: [Link]

  • Filo. (2025, February 4). Describe hinsbergs test for the identification of primary secondary tertiary amines also write equation. Available from: [Link]

  • BYJU'S. Hinsberg Reagent And Test. Available from: [Link]

  • Testbook.com. Hinsberg Reagent: Preparation, Test, and Uses. Available from: [Link]

  • JoVE. (2023, April 30). Video: Amines to Sulfonamides: The Hinsberg Test. Available from: [Link]

  • Journal of Molecular Structure. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available from: [Link]

  • IntechOpen. (2023, August 19). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Available from: [Link]

  • IJRPR. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. Available from: [Link]

  • PubMed. (2025, July 15). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]

  • Journal of the AOAC. Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Available from: [Link]

  • AME Publishing Company. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link]

  • Wikipedia. Sulfonamide (medicine). Available from: [Link]

  • ResearchGate. pK Values Reported of Sulfonamides in Water | Download Table. Available from: [Link]

  • ResearchGate. The pK a values of the sulfonamides studied | Download Table. Available from: [Link]

  • PubMed. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Available from: [Link]

  • ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Available from: [Link]

  • NextSDS. 2-cyclobutylethane-1-sulfonamide — Chemical Substance Information. Available from: [Link]

  • OA Monitor Ireland. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Available from: [Link]

  • ResearchGate. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Available from: [Link]

  • RSC Publishing. (2019, May 29). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Available from: [Link]

  • ScienceDirect. (2010, March 30). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Available from: [Link]

  • Chemical Science (RSC Publishing). (2023, October 9). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Available from: [Link]

  • ACS Publications. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis. Available from: [Link]

  • ResearchGate. Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. Available from: [Link]

  • ACS Publications. (2006, February 2). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors | Analytical Chemistry. Available from: [Link]

  • Journal of Synthetic Chemistry. (2023, December 9). Original Research J. Synth. Chem. Aromatic Sulfonamides. Available from: [Link]

  • ResearchGate. (2025, October 22). (PDF) Synthesis of 2-butoxyethanol using novel mixed metal oxide catalysts. Available from: [Link]

  • PubMed. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Available from: [Link]

  • PubChem. 2-Cyclopropylethane-1-sulfonamide | C5H11NO2S | CID 65599842. Available from: [Link]

  • Sciety. (2025, October 17). Synthesis of 2-butoxyethanol using novel mixed metal oxide catalysts. Available from: [Link]

  • Digital Commons @ University of Southern Mississippi. (2023, May 12). "The Effect of Sulfonamides Structural and Reactive Properties Examined" by Gavin Rustin. Available from: [Link]

  • PubMed. (2008, April 15). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. Available from: [Link]

  • NextSDS. 2-cyclobutoxyethane-1-sulfonyl chloride — Chemical Substance Information. Available from: [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]

  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Available from: [Link]

  • PMC. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

  • Organic Chemistry Portal. A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs. Available from: [Link]

Sources

Comparative

Spectroscopic Characterization of 2-Cyclobutoxyethane-1-sulfonamide Building Blocks: A Comparative Guide

Introduction In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich frameworks is a proven strategy for improving drug solubility and metabolic stability. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich frameworks is a proven strategy for improving drug solubility and metabolic stability. 2-Cyclobutoxyethane-1-sulfonamide (CAS 1340111-55-8) represents a highly specialized building block that integrates a sulfonamide pharmacophore with a conformationally restricted[1].

This guide provides an objective comparison of its spectroscopic profile against standard alternatives—such as methanesulfonamide and benzenesulfonamide—equipping researchers and drug development professionals with validated methodologies for structural elucidation.

The Rationale for Cyclobutoxyethane Sulfonamides

Traditional aryl sulfonamides often suffer from high planarity, which can lead to poor aqueous solubility and off-target promiscuity[2]. By replacing the aryl group with a cyclobutoxyethane chain, researchers increase the fraction of sp³ carbons (Fsp³). The cyclobutane ring acts as an aryl bioisostere, reducing π-π stacking while maintaining the necessary steric bulk and conformational restriction required for precise target engagement[1].

Pathway A Traditional Aryl Sulfonamides B High Planarity & Poor Solubility A->B C Bioisosteric Replacement B->C D 2-Cyclobutoxyethane- 1-sulfonamide C->D E Increased sp3 Fraction (Fsp3) D->E F Enhanced Metabolic Stability E->F

Caption: Logical pathway of utilizing cyclobutoxyethane motifs to improve drug properties.

Comparative Spectroscopic Profiling

Accurate structural validation requires orthogonal spectroscopic techniques. Below is a comparative analysis of 2-Cyclobutoxyethane-1-sulfonamide against (a simple aliphatic baseline)[3] and (an aromatic baseline)[4].

Table 1: Comparative ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Proton Environment2-Cyclobutoxyethane-1-sulfonamideMethanesulfonamideBenzenesulfonamide
Sulfonamide (-NH₂) ~6.80 ppm (br s, 2H)~6.85 ppm (br s, 2H)~7.40 ppm (br s, 2H)
Aliphatic Chain (-CH₂-SO₂) ~3.15 ppm (t, 2H)~2.90 ppm (s, 3H)N/A
Ether Linker (-CH₂-O-) ~3.55 ppm (t, 2H)N/AN/A
Cyclobutane / Aryl Ring 1.40 - 2.20 ppm (m, 7H)N/A7.50 - 7.90 ppm (m, 5H)
Table 2: Key IR Absorption Frequencies (ATR-FTIR, cm⁻¹)
Vibrational Mode2-Cyclobutoxyethane-1-sulfonamideMethanesulfonamideBenzenesulfonamide
N-H Stretch (Sym/Asym) 3250 / 33403260 / 33503230 / 3330
S=O Asymmetric Stretch ~1325~1320~1335
S=O Symmetric Stretch ~1145~1155~1160
C-O-C Ether Stretch ~1110N/AN/A
Table 3: High-Resolution Mass Spectrometry (ESI+, m/z)
CompoundFormulaExact Mass [M+H]⁺Key Fragment Ions
2-Cyclobutoxyethane-1-sulfonamide C₆H₁₃NO₃S180.0689162.05 [M+H-H₂O]⁺, 100.04[Loss of SO₂NH₂]
Methanesulfonamide CH₅NO₂S96.011980.01 [Loss of CH₃]
Benzenesulfonamide C₆H₇NO₂S158.0276141.00 [Loss of NH₃], 77.03 [Phenyl cation]

(Note: Exact mass data for 2-cyclobutoxyethane-1-sulfonamide is corroborated by predicted[5].)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the experimental choice.

Workflow A Sample Prep (1340111-55-8) B NMR Spectroscopy (1H, 13C, COSY) A->B C FT-IR Spectroscopy (ATR Method) A->C D Mass Spectrometry (ESI-MS / EI-MS) A->D E Data Synthesis & Structural Validation B->E Chemical Shifts C->E Functional Groups D->E Molecular Mass

Caption: Workflow for multi-modal spectroscopic validation of sulfonamide building blocks.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the building block in 0.6 mL of anhydrous DMSO-d₆[3].

    • Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bonding capability slows down the chemical exchange of the sulfonamide -NH₂ protons. This allows them to be observed as a distinct broad singlet (~6.80 ppm) rather than exchanging with residual water and disappearing into the baseline[4].

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans).

    • Causality: The cyclobutane ring protons exhibit complex spin-spin splitting (multiplets) due to the strained ring conformation and the diastereotopic nature of the CH₂ protons. High-resolution acquisition is critical to resolve these overlapping aliphatic signals.

  • Validation Check: Confirm the integration ratio. The -NH₂ peak must integrate to exactly 2 protons relative to the 2 protons of the -CH₂-SO₂- group. A lower integration suggests moisture contamination causing proton exchange.

Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Calibration: Record a background spectrum of the clean diamond ATR crystal[3].

  • Sample Application: Place 2-3 mg of the neat solid directly onto the crystal and apply uniform pressure using the anvil.

    • Causality: The ATR method eliminates the need for KBr pellet pressing. Because KBr is highly hygroscopic, it can absorb ambient moisture, which obscures the critical N-H stretching region (3200-3400 cm⁻¹) required to confirm the primary sulfonamide[4].

  • Validation Check: The presence of a strong band at ~1110 cm⁻¹ confirms the integrity of the ether linkage, differentiating 2-cyclobutoxyethane-1-sulfonamide from simple alkyl sulfonamides like methanesulfonamide[3].

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic nitrogen in the sulfonamide group to form the [M+H]⁺ adduct[5].

  • Acquisition: Operate in positive ion mode (ESI+) with a capillary voltage of 3.0 kV.

  • Validation Check: Look for the sodium adduct [M+Na]⁺ at m/z 202.05[5]. The simultaneous presence of [M+H]⁺ (180.06) and [M+Na]⁺ acts as an internal, self-validating confirmation of the molecular weight.

References

  • MDPI. "The Shapes of Sulfonamides: A Rotational Spectroscopy Study". MDPI. URL: [Link]

  • PubChemLite. "2-cyclobutoxyethane-1-sulfonamide (C6H13NO3S)". Université du Luxembourg / PubChem. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyclobutoxyethane-1-sulfonamide

The core principle of chemical disposal is to treat any unknown or new compound as hazardous until proven otherwise. This precautionary approach minimizes risks and ensures that all waste is handled in the most responsib...

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Author: BenchChem Technical Support Team. Date: April 2026

The core principle of chemical disposal is to treat any unknown or new compound as hazardous until proven otherwise. This precautionary approach minimizes risks and ensures that all waste is handled in the most responsible manner. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard classifications of the closely related compound, 2-cyclobutylethane-1-sulfonamide, it is prudent to assume that 2-Cyclobutoxyethane-1-sulfonamide may be a skin and eye irritant and could potentially cause specific target organ toxicity with single exposure.[1] Therefore, the following PPE should be mandatory when handling this compound in any form (solid, liquid solution, or as waste):

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Segregation and Collection of Waste

Proper waste segregation is critical to prevent dangerous chemical reactions and to ensure that waste is disposed of correctly.[3]

  • Solid Waste:

    • Collect any solid 2-Cyclobutoxyethane-1-sulfonamide waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Liquid Waste:

    • If 2-Cyclobutoxyethane-1-sulfonamide is in a solvent, the entire solution is considered hazardous waste.

    • Collect liquid waste in a designated, leak-proof, and shatter-resistant container (e.g., a coated glass or plastic bottle).

    • Crucially, do not mix this waste stream with other chemical wastes. Incompatible chemicals can lead to pressure buildup, fires, or explosions.

    • Leave at least 10% headspace in the container to allow for vapor expansion.[4]

  • Sharps Waste:

    • Any needles, syringes, or other sharp objects contaminated with 2-Cyclobutoxyethane-1-sulfonamide must be disposed of in a designated sharps container.

All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[5] The label should include the full chemical name, "2-Cyclobutoxyethane-1-sulfonamide," and any known hazards (e.g., "Skin Irritant," "Eye Irritant").

Storage of Chemical Waste

Proper storage of hazardous waste is a key component of laboratory safety and is regulated by agencies such as the Occupational Safety and Health Administration (OSHA).[6][7]

  • Store waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from general laboratory traffic and incompatible materials.

  • Secondary containment (e.g., a larger, chemically resistant tub or tray) is required to contain any potential leaks or spills.[5][6]

  • Keep containers sealed at all times, except when adding waste.[3]

Disposal Procedures

The final disposal of 2-Cyclobutoxyethane-1-sulfonamide waste must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][8]

Step-by-Step Disposal Workflow:

  • Consult Your EHS Office: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and national regulations and your institution's policies.

  • Package for Pickup: Ensure all waste containers are securely sealed and properly labeled.

  • Schedule a Pickup: Arrange for a hazardous waste pickup with your EHS office or their designated contractor.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pillow).

    • Collect the contaminated absorbent material in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills (outside of a chemical fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional EHS office immediately.

    • If there is a fire or medical emergency, call 911.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[9]

Quantitative Data Summary
ParameterGuidelineRationale
Hazard Classification (Assumed) Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]Based on the closely related compound 2-cyclobutylethane-1-sulfonamide. A conservative approach is necessary in the absence of a specific SDS.
Waste Container Headspace Minimum 10%To allow for vapor expansion and prevent container rupture.[4]
Storage of Flammables Adhere to OSHA limits (e.g., no more than 25 gallons of Category 1 flammable liquids outside of an approved cabinet).[6]While the flammability of 2-Cyclobutoxyethane-1-sulfonamide is unknown, any solvent used may be flammable.
Emergency Training Annual refresher training (8 hours) for hazardous waste operations personnel.[9]To ensure personnel are prepared to respond to emergencies safely and effectively.
Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Cyclobutoxyethane-1-sulfonamide.

DisposalWorkflow start Start: Generation of 2-Cyclobutoxyethane-1-sulfonamide Waste assess_waste Assess Waste Form (Solid, Liquid, Sharps) start->assess_waste solid_waste Solid Waste (e.g., contaminated gloves, weigh paper) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution) assess_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) assess_waste->sharps_waste Sharps package_solid Package in a labeled, sealed hazardous solid waste container. solid_waste->package_solid package_liquid Package in a labeled, sealed hazardous liquid waste container. Leave 10% headspace. liquid_waste->package_liquid package_sharps Dispose of in a designated sharps container. sharps_waste->package_sharps store_waste Store in a designated, secure area with secondary containment. package_solid->store_waste package_liquid->store_waste package_sharps->store_waste contact_ehs Contact Institutional EHS Office for specific guidance and to schedule a pickup. store_waste->contact_ehs disposal Disposal by a licensed hazardous waste contractor. contact_ehs->disposal

Caption: Decision-making workflow for the disposal of 2-Cyclobutoxyethane-1-sulfonamide waste.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration.
  • 2-cyclobutylethane-1-sulfonamide — Chemical Substance Information. (n.d.). NextSDS.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
  • Proper Disposal of Ethylene Terephthalate Cyclic Dimer-d8: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, November 6).
  • Safety Data Sheet. (n.d.). CRC Industries.
  • Diethyl ether. (2022, October 11). Zaera Research Group.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • SAFETY DATA SHEET. (2014, September 5). Fisher Scientific.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • SAFETY DATA SHEET. (2025, October 31). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET. (2025, May 15). Tokyo Chemical Industry.

Sources

Handling

Personal protective equipment for handling 2-Cyclobutoxyethane-1-sulfonamide

As a Senior Application Scientist, I approach laboratory safety not as a passive compliance checklist, but as a discipline of scientifically grounded risk mitigation. When handling novel organosulfur building blocks like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a passive compliance checklist, but as a discipline of scientifically grounded risk mitigation. When handling novel organosulfur building blocks like 2-Cyclobutoxyethane-1-sulfonamide (CAS: 1340111-55-8), understanding the causality behind our safety protocols is just as critical as the experimental design itself.

This compound features a sulfonamide group (–S(=O)₂–N–) linked to an ethoxy chain that terminates in a strained cyclobutoxy ring[1]. While this strained carbocycle is highly valued in modern drug design for inducing conformational restriction and serving as an aryl bioisostere to enhance solubility[1], its physical form as a fine powder introduces specific logistical challenges—primarily aerosolization and static scattering. This product is strictly for Research Use Only (RUO)[1],[2].

The following guide provides the essential, self-validating operational and disposal plans required to handle this compound safely.

I. Exposure Routes & PPE Defense Mechanisms

Before stepping up to the bench, you must understand how the chemical interacts with your environment. 2-Cyclobutoxyethane-1-sulfonamide poses risks of respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319)[2].

PPEDefense Chem 2-Cyclobutoxyethane- 1-sulfonamide R1 Aerosolization (Inhalation) Chem->R1 R2 Spill / Splatter (Dermal Contact) Chem->R2 R3 Fomite Transfer (Ocular Contact) Chem->R3 D1 Fume Hood + N95/P2 Respirator R1->D1 Blocked by D2 Nitrile Gloves + Lab Coat R2->D2 Blocked by D3 ANSI Z87.1 Safety Goggles R3->D3 Blocked by

Figure 2: Logical relationship between exposure routes and specific PPE defense mechanisms.

II. Quantitative PPE Specifications

Do not guess your protection levels. The table below outlines the exact specifications required for handling this compound, grounded in the mechanistic realities of the chemical.

PPE CategorySpecification StandardMaterial / TypeCausality & Mechanistic Justification
Hand Protection EN 374 / ASTM D6978Nitrile Rubber (>0.11 mm, >480 min breakthrough)Sulfonamides and cyclic ethers do not aggressively degrade nitrile. Provides essential dexterity for micro-spatula manipulation.
Eye Protection ANSI Z87.1 / EN 166Indirect Vented Safety GogglesPrevents ocular exposure from aerosolized powder or accidental solvent splatter during the solubilization phase.
Body Protection NFPA 2112100% Cotton Lab Coat (Flame-retardant)Cotton minimizes static charge generation, which is critical to prevent the scattering of fine, charged chemical powders.
Respiratory NIOSH N95 / EN 149 FFP2Particulate Filter (if handled outside hood)Filters >95% of airborne particulates, directly mitigating the risk of respiratory tract irritation.

III. Operational Protocol: Handling & Solubilization

Every protocol in our laboratory is designed as a self-validating system. Do not proceed to the next step unless the validation check passes. This ensures compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[3].

OperationalWorkflow N1 1. Risk Assessment & Flow Verification N2 2. Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 3. Containment (Fume Hood Setup) N2->N3 N4 4. Chemical Handling (Weighing & Solvation) N3->N4 N5 5. Decontamination (Solvent Wipe) N4->N5 N6 6. Waste Disposal (Segregated Streams) N5->N6

Figure 1: Step-by-step operational workflow for handling 2-Cyclobutoxyethane-1-sulfonamide safely.

Step 1: Containment and Environmental Preparation

  • Action: Conduct all weighing and transfer operations inside a Class II chemical fume hood. Place a lightly wetted paper towel on the work surface beneath the analytical balance[4].

  • Causality: 2-Cyclobutoxyethane-1-sulfonamide is a fine powder. The wetted paper towel acts as a particulate trap; moisture captures rogue, statically-charged particles that may escape the weighing boat, preventing secondary fomite generation[4].

  • Validation Check: Before opening the chemical vial, hold a Kimwipe near the lower edge of the fume hood sash. It should gently pull inward, validating a negative pressure flow of 80–100 feet per minute (fpm).

Step 2: Chemical Weighing

  • Action: Use an anti-static polypropylene weighing boat. Tare the balance, and use a grounded micro-spatula to transfer the required mass of the sulfonamide building block.

  • Causality: The cyclobutane ring and aliphatic chain can generate static electricity during friction (spatula transfer), causing the powder to scatter. Anti-static tools neutralize this risk.

  • Validation Check: Inspect the wetted paper towel under good lighting post-weighing. The absence of visible white specks confirms that the transfer was clean and contained.

Step 3: Solubilization and Carrier Solvent Risk

  • Action: Transfer the powder to a pre-tared glass vial before adding your carrier solvent (e.g., DMSO, DMF, or DCM). Cap the vial immediately before vortexing.

  • Causality: Adding solvent directly to the weighing boat risks splash-back. Critical Safety Note: If utilizing DMSO for biological assays, understand that DMSO is a transdermal carrier. While nitrile protects against the dry powder, DMSO can rapidly transport dissolved sulfonamides through the glove matrix and into your epidermis.

  • Validation Check: If a drop of DMSO-sulfonamide solution contacts your glove, the system is compromised. Doff the glove immediately, wash hands with soap and water, and don a new pair.

IV. Disposal and Spill Management Plan

Improper disposal of organosulfur compounds can lead to hazardous cross-reactions in waste carboys. Follow these segregation rules strictly.

Solid Waste Segregation:

  • Contaminated gloves, the wetted paper towel, and empty chemical vials must be collected in a rigid, leak-proof container explicitly labeled as "Hazardous Solid Waste - Organosulfur Compounds."

Liquid Waste Segregation:

  • Non-Halogenated Stream: If the compound is dissolved in DMSO, DMF, or Methanol, dispose of the liquid in the "Non-Halogenated Organic Waste" carboy.

  • Halogenated Stream: If Dichloromethane (DCM) or Chloroform is used for extraction or synthesis, the waste must be strictly routed to the "Halogenated Organic Waste" carboy to prevent exothermic reactions in the waste stream.

Spill Response (Dry Powder):

  • Do not dry sweep. Dry sweeping aerosolizes the powder[5]. Gently cover the spill with wetted paper towels to suppress dust, wipe inward from the edges, and transfer the debris to the solid hazardous waste bin. Decontaminate the surface with 70% ethanol.

References

  • Title: 2-cyclobutoxyethane-1-sulfonamide - C6H13NO3S Source: Chemspace URL: [Link]

  • Title: Laboratory Safety Manual Source: CUNY Advanced Science Research Center (ASRC) URL: [Link]

Sources

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